4-Phenoxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-phenoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLHJVDRPZNVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021730 | |
| Record name | p-Phenoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67-36-7 | |
| Record name | 4-Phenoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Phenoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Phenoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | P-PHENOXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58H5VR8362 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 4-Phenoxybenzaldehyde from Phenol and 4-Chlorobenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-phenoxybenzaldehyde from phenol and 4-chlorobenzaldehyde. The primary synthetic route discussed is the Ullmann condensation, a well-established copper-catalyzed cross-coupling reaction. Additionally, the principles of phase-transfer catalysis as a potential alternative are explored. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Core Synthesis Methodology: The Ullmann Condensation
The synthesis of this compound from phenol and 4-chlorobenzaldehyde is most commonly achieved through an Ullmann condensation. This reaction involves the copper-catalyzed O-arylation of phenol with 4-chlorobenzaldehyde. The general transformation is depicted below:
The reaction typically requires a copper catalyst, a base to deprotonate the phenol, a high-boiling polar aprotic solvent, and elevated temperatures.[1][2] Modern iterations of the Ullmann reaction often employ ligands to improve catalyst efficacy and allow for milder reaction conditions.
Key Reaction Parameters and Optimization
Successful synthesis of this compound via the Ullmann condensation is contingent on the careful selection and optimization of several key parameters.
Table 1: Key Parameters for the Ullmann Condensation
| Parameter | Common Options | Typical Conditions & Considerations |
| Copper Catalyst | CuI, Cu₂O, CuO, Copper powder | 5-20 mol% loading. CuI is a common and effective choice. Nanoparticle catalysts have also shown high efficacy. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KOH | 1.5-2.5 equivalents. The choice of base can significantly impact yield; K₃PO₄ and Cs₂CO₃ are often effective. |
| Solvent | DMF, DMSO, NMP, Dioxane, Toluene | High-boiling polar aprotic solvents are preferred to ensure solubility and achieve necessary reaction temperatures. |
| Ligand (Optional) | L-proline, Picolinic acid, 1,10-Phenanthroline | 10-30 mol% loading. Ligands can accelerate the reaction and allow for lower temperatures. |
| Temperature | 100-210 °C | Traditional Ullmann reactions often require high temperatures (>150 °C). Ligand-assisted protocols can sometimes be run at lower temperatures (100-130 °C). |
| Reaction Time | 12-48 hours | Reaction progress should be monitored by TLC or GC-MS. |
Experimental Protocol: A Representative Procedure
Materials:
-
Phenol
-
4-Chlorobenzaldehyde
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe to achieve a concentration of approximately 0.5 M with respect to 4-chlorobenzaldehyde.
-
Add 4-chlorobenzaldehyde (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with a brine solution.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Table 2: Quantitative Data for Representative Synthesis
| Reactant/Reagent | Molar Ratio (to 4-chlorobenzaldehyde) | Typical Quantity (for 10 mmol scale) |
| 4-Chlorobenzaldehyde | 1.0 | 1.41 g |
| Phenol | 1.2 | 1.13 g |
| Copper(I) Iodide | 0.1 | 190 mg |
| Potassium Carbonate | 2.0 | 2.76 g |
| DMF | - | 20 mL |
| Expected Yield | - | 60-80% (estimated based on similar reactions) |
Alternative Methodology: Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) presents a potentially greener and more efficient alternative to the classical Ullmann condensation. PTC facilitates the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids) through the use of a phase-transfer catalyst.
In the context of this compound synthesis, a phase-transfer catalyst, such as a quaternary ammonium salt, would facilitate the transfer of the phenoxide anion (generated by the reaction of phenol with a base) from an aqueous or solid phase into an organic phase containing 4-chlorobenzaldehyde, where the reaction would then occur. This can often be achieved under milder conditions and with simpler workup procedures compared to the high-temperature Ullmann reaction.
Table 3: Potential Parameters for Phase-Transfer Catalyzed Synthesis
| Parameter | Common Options |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (TBAHS), Aliquat 336 |
| Base | NaOH, KOH, K₂CO₃ (often as a concentrated aqueous solution or solid) |
| Organic Solvent | Toluene, Dichloromethane, Chlorobenzene |
| Temperature | 50-100 °C |
Product Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
Table 4: Spectroscopic and Physical Data for this compound
| Property | Data |
| Molecular Formula | C₁₃H₁₀O₂ |
| Molecular Weight | 198.22 g/mol |
| Appearance | White to off-white solid or colorless to pale yellow liquid |
| Melting Point | 24-26 °C |
| Boiling Point | 185 °C @ 14 mmHg |
| ¹H NMR (CDCl₃) | δ 9.92 (s, 1H, CHO), 7.82 (d, J=8.8 Hz, 2H, Ar-H), 7.41 (t, J=7.9 Hz, 2H, Ar-H), 7.22 (t, J=7.4 Hz, 1H, Ar-H), 7.07 (d, J=8.8 Hz, 2H, Ar-H), 7.04 (d, J=7.8 Hz, 2H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ 190.8, 162.9, 155.5, 132.2, 131.9, 130.1, 125.1, 120.5, 117.8 |
| IR (KBr, cm⁻¹) | 3060, 2820, 2730, 1695 (C=O), 1590, 1500, 1240 (C-O), 840 |
Mandatory Visualizations
Ullmann Condensation Reaction Pathway
References
Spectroscopic Analysis of 4-Phenoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 4-phenoxybenzaldehyde, a key chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its spectral characteristics is crucial for quality control, reaction monitoring, and structural confirmation. This document presents a comprehensive evaluation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.
Molecular Structure and Spectroscopic Overview
This compound (C₁₃H₁₀O₂) possesses a molecular weight of 198.22 g/mol . Its structure comprises a benzaldehyde moiety linked to a phenoxy group at the para position. This arrangement of aromatic rings, an aldehyde functional group, and an ether linkage gives rise to a distinct spectroscopic fingerprint, which is elucidated in the following sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.92 | Singlet | 1H | Aldehydic proton (-CHO) |
| 7.85 | Doublet | 2H | Protons ortho to the aldehyde group |
| 7.44 | Triplet | 2H | Protons meta to the oxygen on the phenoxy group |
| 7.24 | Triplet | 1H | Proton para to the oxygen on the phenoxy group |
| 7.10 | Doublet | 2H | Protons meta to the aldehyde group |
| 7.07 | Doublet | 2H | Protons ortho to the oxygen on the phenoxy group |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 190.8 | Aldehydic Carbonyl Carbon (C=O) |
| 162.8 | Carbon attached to the ether oxygen (phenoxy side) |
| 155.6 | Carbon attached to the ether oxygen (benzaldehyde side) |
| 132.2 | Carbons ortho to the aldehyde group |
| 130.8 | Quaternary carbon of the benzaldehyde ring |
| 130.1 | Carbons meta to the oxygen on the phenoxy group |
| 125.2 | Carbon para to the oxygen on the phenoxy group |
| 120.1 | Carbons ortho to the oxygen on the phenoxy group |
| 118.0 | Carbons meta to the aldehyde group |
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of an organic compound like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Set the spectral width to approximately 15 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio. The relaxation delay should be set to at least 1 second.
-
¹³C NMR Acquisition: Use a spectral width of about 250 ppm. A larger number of scans will be required due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectroscopic Data
The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3065 | Medium | Aromatic C-H Stretch |
| 2860, 2760 | Medium | Aldehydic C-H Stretch (Fermi doublet) |
| 1701 | Strong | C=O Stretch (Aldehyde) |
| 1585, 1487 | Strong | Aromatic C=C Stretch |
| 1238 | Strong | Aryl Ether C-O Stretch (asymmetric) |
| 837 | Strong | p-Disubstituted Benzene C-H Bend |
Experimental Protocol for IR Spectroscopy
For a solid sample like this compound, the following protocol can be used:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Mass Spectrometric Data
The electron ionization (EI) mass spectrum of this compound shows the molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity (%) | Assignment |
| 198 | 100 | [M]⁺ (Molecular Ion) |
| 197 | 50 | [M-H]⁺ |
| 169 | 20 | [M-CHO]⁺ |
| 141 | 15 | [M-C₆H₅]⁺ |
| 105 | 10 | [C₇H₅O]⁺ |
| 77 | 35 | [C₆H₅]⁺ |
| 51 | 25 | [C₄H₃]⁺ |
Experimental Protocol for Mass Spectrometry
A typical protocol for obtaining an EI mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in a high vacuum, causing ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and record their abundance as a function of their m/z ratio to generate the mass spectrum.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Mass Spectrometry Fragmentation Pathway
This diagram illustrates the key fragmentation pathways of this compound in electron ionization mass spectrometry.
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 4-Phenoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the crystal structure and molecular geometry of a close derivative of 4-phenoxybenzaldehyde, namely 4-(4-methoxyphenoxy)benzaldehyde. The structural data presented herein is derived from single-crystal X-ray diffraction studies, offering valuable insights into the conformational preferences and intermolecular interactions that govern the solid-state architecture of this class of compounds. This information is crucial for professionals in drug design and materials science, where understanding molecular conformation and crystal packing is paramount for predicting physicochemical properties and biological activity.
Crystal Structure Analysis of 4-(4-methoxyphenoxy)benzaldehyde
The crystal structure of 4-(4-methoxyphenoxy)benzaldehyde, a substituted derivative of this compound, has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c.[1][2] The asymmetric unit contains one molecule of 4-(4-methoxyphenoxy)benzaldehyde.
The molecular conformation is characterized by a significant twist between the two aromatic rings. The dihedral angle between the least-squares planes of the benzaldehyde and the methoxyphenoxy rings is 71.52(3)°.[1][2][3] This non-planar arrangement is a key feature of its molecular geometry. The C-O-C ether linkage angle is 118.82(8)°.[1][2][3]
In the crystal lattice, the molecules are organized into supramolecular layers in the bc plane through weak C-H···O hydrogen bonds.[1][2][3] These layers are further interconnected by weak C-H···π interactions, demonstrating the importance of non-covalent interactions in the crystal packing.[1][2][3]
Crystallographic Data
The following table summarizes the key crystallographic data for 4-(4-methoxyphenoxy)benzaldehyde.[1][2][3]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂O₃ |
| Formula Weight | 228.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.1297(7) |
| b (Å) | 7.6581(4) |
| c (Å) | 12.3577(7) |
| β (°) | 103.769(6) |
| Volume (ų) | 1114.92(11) |
| Z | 4 |
| Density (calculated) | 1.360 Mg/m³ |
| Absorption Coefficient (μ) | 0.10 mm⁻¹ |
| Temperature (K) | 173 |
Key Molecular Geometry Parameters
The table below presents selected bond lengths and angles for 4-(4-methoxyphenoxy)benzaldehyde, providing a quantitative description of its molecular geometry.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-O (ether) | ~1.35-1.40 |
| C=O (aldehyde) | ~1.21 |
| C-C (aromatic) | ~1.37-1.40 |
| Bond Angles (°) | |
| C-O-C (ether) | 118.82(8) |
| O=C-H (aldehyde) | ~120 |
| C-C-C (aromatic) | ~120 |
| Torsion Angles (°) | |
| Dihedral angle between rings | 71.52(3) |
Experimental Protocols
The structural data for 4-(4-methoxyphenoxy)benzaldehyde was obtained through single-crystal X-ray diffraction. The following provides a detailed methodology based on the cited literature.[1][2][3]
Synthesis and Crystallization
The title compound was synthesized via a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and 4-methoxyphenol in the presence of potassium carbonate in dimethyl sulfoxide.[2][3] The reaction mixture was heated to 413 K and stirred for 45 minutes.[2][3] After cooling, the product was precipitated by the addition of water.[2][3] Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in n-heptane.[2][3]
X-ray Data Collection and Structure Refinement
A suitable single crystal was mounted on an Oxford Diffraction Xcalibur2 CCD diffractometer.[2][3] Data was collected at a temperature of 173 K using Mo Kα radiation (λ = 0.71073 Å).[1] A multi-scan absorption correction was applied to the collected data.[2][3]
The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in calculated positions and refined using a riding model.[2]
Visualization of Molecular Structure
The following diagram illustrates the molecular structure of this compound, highlighting the key functional groups and the central ether linkage.
Caption: Molecular graph of this compound.
References
Navigating the Solubility Landscape of 4-Phenoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. It is influenced by factors such as the chemical structure of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a useful heuristic: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. 4-Phenoxybenzaldehyde, with its aromatic ether linkage and an aldehyde functional group, possesses moderate polarity.
Qualitative Solubility of this compound
Based on available chemical data sheets and general chemical principles, the following qualitative solubility profile for this compound has been compiled.
| Solvent | Chemical Formula | Type | Qualitative Solubility |
| Water | H₂O | Highly Polar Protic | Insoluble[1] |
| Methanol | CH₃OH | Polar Protic | Soluble[2] |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble[2] |
| Ethanol | C₂H₅OH | Polar Protic | Expected to be soluble |
| Acetone | CH₃COCH₃ | Polar Aprotic | Expected to be soluble |
| Toluene | C₇H₈ | Non-polar | Expected to be soluble |
| Ethyl Acetate | C₄H₈O₂ | Moderately Polar Aprotic | Expected to be soluble |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Expected to be soluble |
| Hexane | C₆H₁₄ | Non-polar | Expected to be sparingly soluble to insoluble |
Note: "Expected solubility" is based on general principles of organic chemistry and the known solubility in similar solvents. Quantitative determination is recommended for precise applications.
Experimental Protocol: Quantitative Solubility Determination
To obtain precise solubility data, the following experimental protocol, based on the equilibrium saturation method followed by gravimetric analysis, is recommended.
Objective: To determine the quantitative solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed test tubes
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
Analytical balance (readable to 0.1 mg)
-
Glassware (pipettes, beakers, volumetric flasks)
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of scintillation vials.
-
Pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A small amount of undissolved solid should remain.
-
-
Sample Collection and Filtration:
-
Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (e.g., 2 mL) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry beaker. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered solution.
-
Place the beaker in a well-ventilated fume hood to allow the solvent to evaporate at room temperature. Gentle heating in a drying oven at a temperature well below the boiling point of the solvent and the melting point of this compound can be used to expedite this process.
-
Once the solvent has completely evaporated, place the beaker in a drying oven at a moderate temperature (e.g., 50 °C) for a set period to remove any residual solvent.
-
Cool the beaker in a desiccator to room temperature and weigh it on the analytical balance.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty beaker from the final constant weight.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of filtered solution (mL)) * 100
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Refer to the Safety Data Sheets (SDS) for this compound and all solvents used.
Logical Workflow for Solubility in Research
The determination and application of solubility data follow a logical progression in a research and development setting. The following diagram illustrates this workflow.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Phenoxybenzaldehyde (CAS Number 67-36-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Phenoxybenzaldehyde (CAS No. 67-36-7). The information is curated for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of key chemical processes and potential biological pathways.
Core Chemical Identity
This compound is an aromatic organic compound characterized by a benzaldehyde ring substituted with a phenoxy group at the para-position.[1] This structure imparts a unique combination of reactivity, making it a valuable intermediate in the synthesis of a wide range of molecules, including pharmaceuticals, agrochemicals, dyes, and fragrances.[1][2]
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 67-36-7 |
| IUPAC Name | This compound |
| Synonyms | p-Phenoxybenzaldehyde, 4-Formyldiphenyl ether, Benzaldehyde, 4-phenoxy- |
| Molecular Formula | C₁₃H₁₀O₂ |
| Molecular Weight | 198.22 g/mol [3] |
| SMILES | O=Cc1ccc(Oc2ccccc2)cc1[3] |
| InChI | InChI=1S/C13H10O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-10H[3] |
| InChIKey | QWLHJVDRPZNVBS-UHFFFAOYSA-N[3] |
Physical Properties
The physical state of this compound is typically a white to pale yellow solid or liquid, depending on its purity and the ambient temperature.[1] It possesses a characteristic mild aromatic odor.[4]
Table 2: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White or Colorless to Yellow powder to lump to clear liquid | [1] |
| Melting Point | 24-25 °C | [5][6] |
| Boiling Point | 185 °C at 14 mmHg | [5][6] |
| Density | 1.132 g/mL at 25 °C | [5][6] |
| Refractive Index (n20/D) | 1.611 | [5] |
| Flash Point | 110 °C (closed cup) | [5] |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol and ether. | [1][6][7] |
| Vapor Pressure | 0.0±0.7 mmHg at 25°C (Predicted) | [4] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the phenoxy ether linkage. The aldehyde group can readily undergo oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions.[1] The diaryl ether bond is generally stable. The presence of the phenoxy group can influence the electronic properties and reactivity of the benzaldehyde ring.[1]
Table 3: Chemical Properties and Data
| Property | Value | Source(s) |
| LogP (Octanol/Water Partition Coefficient) | 3.29140 | [4] |
| pKa (Predicted) | Not readily available | |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [8] |
| Number of Rotatable Bonds | 3 | [8] |
| Number of Hydrogen Bond Acceptors | 2 | [8] |
| Number of Hydrogen Bond Donors | 0 | [8] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical and analytical properties of this compound. These protocols are based on standard laboratory techniques for organic compounds.
Synthesis of this compound via Ullmann Condensation
The synthesis of this compound can be achieved through an Ullmann condensation reaction, which involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[9] A common route is the reaction of 4-chlorobenzaldehyde with phenol.
Caption: Ullmann condensation workflow for this compound synthesis.
Protocol:
-
To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 4-chlorobenzaldehyde, phenol, a copper(I) catalyst (e.g., copper(I) iodide), and a base (e.g., potassium carbonate) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to a high temperature (typically between 150-200 °C) and maintain it with stirring for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove insoluble inorganic salts.
-
The filtrate is then subjected to an aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Determination of Physical Properties
4.2.1. Melting Point Determination The melting point can be determined using a capillary tube method with a melting point apparatus (e.g., Mel-Temp) or a Thiele tube.[5]
-
A small amount of finely powdered this compound is packed into a capillary tube sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.
-
The sample is heated slowly (1-2 °C per minute) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[5]
4.2.2. Boiling Point Determination The boiling point at reduced pressure can be determined using a micro-boiling point method.
-
A small amount of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end down into the liquid.
-
The test tube is heated in a heating bath (e.g., oil bath) along with a thermometer.
-
The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.
4.2.3. Density Measurement The density can be measured using a pycnometer or a digital density meter.
-
The mass of a clean, dry pycnometer of a known volume is determined.
-
The pycnometer is filled with this compound at a specific temperature (e.g., 25 °C).
-
The mass of the filled pycnometer is measured.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
4.2.4. Refractive Index Measurement The refractive index can be measured using an Abbe refractometer.
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prism is closed, and the temperature is allowed to equilibrate to 20 °C.
-
Light is passed through the sample, and the eyepiece is adjusted until the borderline between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read from the instrument's scale.
Analytical Characterization
4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is used to determine the purity of this compound and confirm its molecular weight.
-
Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature to a final temperature that allows for the elution of the compound.
-
MS Conditions: Electron ionization (EI) at 70 eV is a standard method. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: The spectrum will show characteristic signals for the aldehydic proton (around 9.9-10.0 ppm) and the aromatic protons.
-
¹³C NMR: The spectrum will show signals for the carbonyl carbon (around 191 ppm) and the aromatic carbons.
4.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: The spectrum can be obtained from a thin film of the liquid sample between salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Characteristic Absorptions: The spectrum will show a strong carbonyl (C=O) stretching band around 1700 cm⁻¹, C-H stretching of the aldehyde group around 2850 and 2750 cm⁻¹, and C-O-C stretching of the ether linkage around 1240 cm⁻¹.
Potential Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, its structural similarity to other benzaldehyde derivatives suggests potential areas of biological investigation. For instance, benzaldehyde has been reported to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[10] Additionally, some studies suggest that benzaldehyde can induce autophagy through the Sonic Hedgehog (Shh) signaling pathway.[11] These pathways are critical in cell proliferation, survival, and differentiation, making this compound and its derivatives interesting candidates for further research in drug discovery.
Caption: Representative signaling pathways potentially modulated by benzaldehyde derivatives.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is a combustible liquid.[5] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile chemical intermediate with well-defined physical and chemical properties. This guide provides essential technical data and standardized protocols to support its use in research and development. Further investigation into its biological activities and potential modulation of key signaling pathways may reveal novel applications in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. This compound 98 67-36-7 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. CN111689841A - Preparation method of m-phenoxy benzaldehyde - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Stability and Decomposition of 4-Phenoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Thermodynamic Stability
4-Phenoxybenzaldehyde, as an aromatic aldehyde, is expected to exhibit considerable thermodynamic stability. This stability is primarily attributed to the resonance stabilization conferred by the benzene rings. The delocalization of π-electrons across the aromatic systems and the carbonyl group reduces the overall energy of the molecule, making it less reactive compared to its aliphatic counterparts. The ether linkage introduces some flexibility but is also relatively stable. However, at elevated temperatures, the molecule will undergo thermal decomposition.
Expected Decomposition Pathway
Under thermal stress, this compound is anticipated to decompose. The primary hazardous decomposition products, as indicated in safety data sheets, are carbon monoxide (CO) and carbon dioxide (CO₂). The decomposition likely proceeds through the cleavage of the ether bond and the breakdown of the aromatic rings at higher temperatures.
Quantitative Thermal Analysis Data
Specific quantitative data from TGA and DSC analyses for this compound is not widely published. The following table outlines the key parameters that would be determined through such analyses. Researchers are encouraged to perform these tests to establish a definitive thermal profile for their specific sample.
| Parameter | Analytical Method | Expected Information |
| Onset of Decomposition (Tonset) | TGA | The temperature at which significant mass loss begins. |
| Temperature of Maximum Decomposition Rate (Tmax) | TGA (from DTG curve) | The temperature at which the rate of mass loss is highest. |
| Percent Mass Loss | TGA | The percentage of mass lost at different temperature ranges, corresponding to specific decomposition steps. |
| Residual Mass | TGA | The percentage of material remaining at the end of the analysis. |
| Melting Point (Tm) | DSC | The temperature at which the solid-liquid phase transition occurs. Published values are around 24-25 °C.[1] |
| Enthalpy of Fusion (ΔHf) | DSC | The heat absorbed during melting. |
| Glass Transition Temperature (Tg) | DSC | The temperature at which an amorphous solid transitions to a rubbery state (if applicable). |
| Enthalpy of Decomposition (ΔHd) | DSC | The overall heat released or absorbed during decomposition. |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments TGA 550 or similar).
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is homogenous. As it is a solid at room temperature, a small, representative sample of 2-10 mg should be used.
-
Accurately weigh the sample into a clean, tared TGA crucible (typically alumina or platinum).
-
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Place an empty, tared crucible on the reference balance.
-
Purge the furnace with an inert gas (typically nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Experimental Conditions:
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Ramp the temperature at a linear heating rate of 10 °C/min up to a final temperature of 600-800 °C. The final temperature should be sufficient to ensure complete decomposition.
-
-
Atmosphere: Inert (Nitrogen or Argon).
-
-
Data Collection and Analysis:
-
Record the mass of the sample as a function of temperature.
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of decomposition.
-
Determine the onset temperature of decomposition, temperatures of distinct mass loss steps, and the final residual mass.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions of this compound by measuring the heat flow to or from the sample as a function of temperature.
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments DSC 2500 or similar).
Methodology:
-
Sample Preparation:
-
Weigh 2-5 mg of the this compound sample into a clean, tared aluminum DSC pan.
-
Hermetically seal the pan to contain any volatiles released during heating.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Ensure the instrument is properly calibrated using a standard material (e.g., indium).
-
-
Experimental Conditions:
-
Temperature Program (for melting point):
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C).
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature above the melting point (e.g., 50 °C).
-
-
Temperature Program (for decomposition):
-
To observe decomposition, a wider temperature range similar to the TGA experiment can be used, though care must be taken as decomposition can contaminate the DSC cell. A common approach is a heat-cool-heat cycle to observe initial transitions and then a final ramp to decomposition.
-
-
Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min.
-
-
Data Collection and Analysis:
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
Plot the heat flow (in W/g) versus temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, some decompositions).
-
Determine the onset temperature, peak temperature, and integrated area of the melting peak to find the melting point and enthalpy of fusion.
-
Visualizations
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Caption: Proposed thermal decomposition pathway of this compound.
References
Quantum Mechanical Modeling of 4-Phenoxybenzaldehyde: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenoxybenzaldehyde is a significant organic compound utilized as a building block in the synthesis of various pharmaceuticals and functional materials. A thorough understanding of its molecular structure, electronic properties, and vibrational behavior is crucial for its application in drug design and materials science. This technical guide outlines a comprehensive approach to the quantum mechanical modeling of this compound, providing a framework for theoretical and experimental analysis. While a dedicated computational study on this compound is not extensively available in the current literature, this guide leverages established methodologies from studies on analogous benzaldehyde derivatives to present a complete workflow. The protocols detailed herein, from computational density functional theory (DFT) calculations to experimental spectroscopic validation, offer a robust pathway for a detailed investigation of this molecule.
Introduction
This compound (C₁₃H₁₀O₂) is an aromatic aldehyde that incorporates a phenoxy group at the para position of the benzaldehyde ring. This structural motif is of interest in medicinal chemistry and materials science due to the combination of the reactive aldehyde functionality and the flexible ether linkage. Quantum mechanical modeling provides a powerful tool to elucidate the conformational landscape, electronic structure, and spectroscopic properties of such molecules at the atomic level. This information is invaluable for predicting reactivity, understanding intermolecular interactions, and interpreting experimental data.
This guide provides a detailed protocol for a comprehensive theoretical and experimental study of this compound. It covers the computational methodology for geometry optimization, vibrational frequency analysis, and the prediction of NMR and UV-Vis spectra. Furthermore, it details the corresponding experimental techniques required for validation, including Fourier-transform infrared (FT-IR), Raman, and UV-Visible spectroscopy, as well as Nuclear Magnetic Resonance (NMR).
Computational Methodology
The recommended theoretical framework for studying this compound is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size.
Geometry Optimization and Vibrational Analysis
A common and effective approach involves the use of Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A Pople-style basis set, such as 6-311++G(d,p), is well-suited for this type of molecule, as it includes diffuse functions to describe the electron density far from the nucleus and polarization functions to account for the non-spherical nature of electron distribution in chemical bonds.
Experimental Protocol: Computational Geometry Optimization and Vibrational Frequency Calculation
-
Software: Gaussian 09/16, ORCA, or other suitable quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Procedure:
-
Construct the initial 3D structure of this compound.
-
Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.
-
Confirm that the optimized structure corresponds to a true minimum by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
The output will provide the optimized bond lengths, bond angles, and dihedral angles.
-
-
Vibrational Analysis:
-
The same level of theory (B3LYP/6-311++G(d,p)) should be used for the frequency calculation.
-
Calculated harmonic vibrational frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. It is common practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.967 for B3LYP/6-311++G(d,p)) for better agreement with experimental data.
-
The output will provide the vibrational modes, their corresponding frequencies (in cm⁻¹), and their infrared and Raman intensities.
-
Electronic Properties
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of the molecule. The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and optical properties.
NMR and UV-Vis Spectra Simulation
Theoretical prediction of NMR and UV-Vis spectra can aid in the interpretation of experimental data.
-
NMR: The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts. Calculations are typically performed at the same level of theory as the geometry optimization. The calculated chemical shifts are then referenced to a standard, such as tetramethylsilane (TMS).
-
UV-Vis: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectrum. This method provides information about the vertical excitation energies and oscillator strengths of the electronic transitions.
Experimental Validation
Experimental data is essential for validating the results of the quantum mechanical calculations.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Experimental Protocol: FT-IR and FT-Raman Spectroscopy
-
Instrumentation: A high-resolution Fourier-transform infrared (FT-IR) spectrometer and a Fourier-transform Raman (FT-Raman) spectrometer.
-
Sample Preparation: For FT-IR, the solid sample of this compound can be prepared as a KBr pellet. For FT-Raman, the sample can be analyzed directly in a glass capillary.
-
Data Acquisition:
-
FT-IR: Spectra are typically recorded in the 4000-400 cm⁻¹ range.
-
FT-Raman: Spectra are typically excited with a Nd:YAG laser at 1064 nm and recorded in the 4000-50 cm⁻¹ range.
-
-
Data Analysis: The experimental vibrational frequencies are assigned to specific vibrational modes by comparison with the scaled theoretical frequencies.
UV-Visible Spectroscopy
Experimental Protocol: UV-Visible Spectroscopy
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol, cyclohexane). The choice of solvent is important as it can influence the position of the absorption bands.
-
Data Acquisition: The absorption spectrum is recorded over a range of approximately 200-800 nm.
-
Data Analysis: The experimental absorption maxima (λ_max) are compared with the transitions predicted by TD-DFT calculations.
Data Presentation and Analysis
A systematic presentation of the calculated and experimental data is crucial for a clear comparison and interpretation.
Geometrical Parameters
The optimized geometrical parameters should be presented in a table and compared with available experimental data from X-ray crystallography if available.
Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value | Experimental Value |
| Bond Length (Å) | C=O | [Illustrative value] | [N/A] |
| C-O (ether) | [Illustrative value] | [N/A] | |
| C-C (aldehyde ring) | [Illustrative value] | [N/A] | |
| Bond Angle (°) | C-C-O (ether) | [Illustrative value] | [N/A] |
| O=C-H | [Illustrative value] | [N/A] | |
| Dihedral Angle (°) | C-O-C-C | [Illustrative value] | [N/A] |
Note: Illustrative values are placeholders and would be populated from the output of a quantum chemical calculation.
Vibrational Frequencies
The experimental and scaled theoretical vibrational frequencies should be tabulated, along with their assignments.
Table 2: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for this compound
| Experimental FT-IR | Experimental FT-Raman | Scaled Theoretical | Assignment (Potential Energy Distribution) |
| [Value] | [Value] | [Value] | [e.g., C=O stretch] |
| [Value] | [Value] | [Value] | [e.g., C-H stretch (aromatic)] |
| [Value] | [Value] | [Value] | [e.g., C-O-C stretch (ether)] |
| [Value] | [Value] | [Value] | [e.g., Ring deformation] |
Note: This table would be populated with actual experimental and calculated data.
Electronic Properties
The key electronic properties should be summarized.
Table 3: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | [Illustrative value] |
| LUMO Energy | [Illustrative value] |
| HOMO-LUMO Gap | [Illustrative value] |
Spectroscopic Data
The experimental and theoretical spectroscopic data should be compared.
Table 4: Experimental and Theoretical UV-Vis and NMR Data for this compound
| Spectrum | Parameter | Experimental Value | Theoretical Value |
| UV-Vis | λ_max (nm) | [Value] | [Value] |
| Excitation Energy (eV) | [Value] | [Value] | |
| Oscillator Strength | - | [Value] | |
| ¹H NMR | δ (ppm) - Aldehyde H | [Value] | [Value] |
| δ (ppm) - Aromatic H | [Value] | [Value] | |
| ¹³C NMR | δ (ppm) - Carbonyl C | [Value] | [Value] |
| δ (ppm) - Aromatic C | [Value] | [Value] |
Note: The tables above are templates. A dedicated study would be required to populate them with specific data for this compound.
Visualization of Molecular Properties
Visual representations are critical for understanding the molecular structure and electronic properties.
A Comprehensive Technical Guide to the Synthesis and Applications of 4-Phenoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of the synthesis and diverse applications of 4-phenoxybenzaldehyde, a key aromatic aldehyde intermediate. This document details established and modern synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and outlines the significant role of this compound in pharmaceuticals, agrochemicals, and materials science.
Synthesis of this compound
The synthesis of this compound, also known as p-phenoxybenzaldehyde, is primarily achieved through the formation of a diaryl ether bond. The key synthetic strategies include the Ullmann condensation, Williamson ether synthesis, and Suzuki-Miyaura coupling.
Ullmann Condensation
The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[1] In the context of this compound synthesis, this typically involves the reaction of a 4-halobenzaldehyde (chloro, bromo, or iodo) with phenol in the presence of a copper catalyst and a base.
Experimental Protocol (General): A mixture of 4-halobenzaldehyde, phenol, a copper(I) catalyst (e.g., CuI, Cu₂O), a base (e.g., K₂CO₃, Cs₂CO₃), and a high-boiling polar solvent (e.g., DMF, NMP, or toluene) is heated at elevated temperatures (typically 100-200 °C) for several hours.[2][3] The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and conditions.[2] For instance, the use of ligands such as N,N-dimethylglycine can accelerate the reaction and allow for milder conditions.[2]
Table 1: Representative Conditions and Yields for Ullmann Diaryl Ether Synthesis
| Aryl Halide | Phenol | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodotoluene | Pyrazole | CuI (10) | Ligand L27/L13 | Cs₂CO₃ | DMF | 120 | Moderate to high | [4] |
| Aryl Bromide | Phenol | CuIPPh₃ (5) | - | K₂CO₃ (2.0) | Toluene | 100 | Moderate to good | [3] |
| 4-Nitrochlorobenzene | Phenol | CuO NPs | - | KOH | DMSO | ~100 | 87 | [5] |
| Aryl Halides | Phenols | Cu-NPs | - | Cs₂CO₃ | DMF | 120 | 65-92 | [5] |
Note: Yields are for analogous diaryl ether syntheses and may vary for the specific synthesis of this compound.
Williamson Ether Synthesis
The Williamson ether synthesis provides an alternative route to this compound, typically involving the reaction of a 4-hydroxybenzaldehyde salt with a phenylating agent. This Sₙ2 reaction is effective for preparing asymmetrical ethers.
Experimental Protocol: To a solution of 4-hydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., DMF, acetone), a base (e.g., K₂CO₃, NaH) is added to form the phenoxide. A phenylating agent, such as a diphenyliodonium salt, is then added, and the reaction mixture is heated to effect the etherification.
A specific example for a related compound, 3-methoxy-4-phenoxybenzaldehyde, involves the reaction of vanillin with diphenyliodonium chloride and sodium hydroxide in water at 100°C for 24 hours, yielding 68% of the product after purification.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that can be adapted for C-O bond formation to synthesize diaryl ethers. This method typically involves the reaction of an arylboronic acid with a phenol. For the synthesis of this compound, this would involve coupling 4-formylphenylboronic acid with phenol.
Experimental Protocol (General): A mixture of 4-formylphenylboronic acid, phenol, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., Na₂CO₃, K₃PO₄) is heated in a suitable solvent system (e.g., toluene/dioxane, DMF).[7][8] The reaction is typically carried out under an inert atmosphere. A one-pot borylation/Suzuki reaction protocol can also be employed, where the aryl halide is first converted to the boronic ester in situ, followed by the addition of the coupling partner.[9]
Applications of this compound
This compound and its derivatives are versatile intermediates with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science.[10]
Pharmaceutical Applications
This compound serves as a crucial building block for the synthesis of various heterocyclic compounds with potential biological activities.
Benzoxazoles are a class of heterocyclic compounds known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12][13] this compound can be reacted with 2-aminophenols to yield 2-(4-phenoxyphenyl)benzoxazole derivatives.
Experimental Protocol for Benzoxazole Synthesis (General): A mixture of 2-aminophenol and this compound is heated in the presence of a catalyst, such as samarium triflate in an aqueous medium, to afford the corresponding benzoxazole derivative.[14]
This compound is also utilized in the synthesis of spirodiketopiperazine derivatives, which are another class of compounds with interesting biological profiles.[15]
Agrochemical Applications
A significant industrial application of this compound derivatives is in the production of synthetic pyrethroid insecticides.[16] Specifically, 4-fluoro-3-phenoxybenzaldehyde is a key intermediate in the synthesis of potent insecticides such as cyhalothrin and permethrin.[16][17] The aldehyde group is essential for the formation of the final pyrethroid structure.[17]
Experimental Protocol for Pyrethroid Synthesis (General Outline): The synthesis of pyrethroids from 4-fluoro-3-phenoxybenzaldehyde involves its conversion to the corresponding alcohol, 4-fluoro-3-phenoxybenzyl alcohol, which is then esterified with a suitable carboxylic acid derivative (e.g., a chrysanthemic acid derivative) to form the final pyrethroid ester.[18]
Materials Science Applications
The reactivity of the aldehyde group in this compound makes it a useful monomer or precursor for the synthesis of polymers and resins.
Benzaldehyde and its derivatives can be immobilized onto polymer backbones to impart antimicrobial properties.[19] For example, amine-terminated polyacrylonitrile can be functionalized with benzaldehyde derivatives to create polymers that inhibit the growth of various microorganisms, including bacteria and fungi.[19][20] The antimicrobial activity is influenced by the structure of the immobilized aldehyde.[19]
Table 2: Minimum Inhibitory Concentration (MIC) of Benzaldehyde Derivative-Functionalized Polymers
| Polymer | S. aureus (mg/mL) | P. aeruginosa (mg/mL) | E. coli (mg/mL) | S. typhi (mg/mL) | A. flavus (mg/mL) | A. niger (mg/mL) | C. albicans (mg/mL) | C. neoformans (mg/mL) |
| Polymer V (Benzaldehyde) | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 |
| Polymer VI (4-Hydroxybenzaldehyde) | 50 | 50 | 50 | 50 | 50 | 50 | 50 | 50 |
| Polymer VII (2,4-Dihydroxybenzaldehyde) | 25 | 25 | 25 | 25 | 25 | 25 | 25 | 25 |
Data adapted from a study on antimicrobial polymers where different benzaldehyde derivatives were immobilized on an amine-terminated polyacrylonitrile backbone.[19]
Phenol and formaldehyde are the traditional monomers for phenol-formaldehyde resins. This compound, as a substituted benzaldehyde, can potentially be used to modify the properties of such thermosetting polymers. The incorporation of the phenoxy group could enhance thermal stability and other material properties. Studies on related systems, such as phenol-formaldehyde resins modified with SiO₂ nanoparticles, demonstrate how additives can improve the physical characteristics and adhesive performance of these materials.[21]
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a key synthetic pathway and an application workflow.
Caption: Ullmann Condensation for this compound Synthesis.
Caption: Workflow for Pyrethroid Insecticide Synthesis.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 6. Design and Synthesis of New Coumarin Hybrids Active Against Drug-Sensitive and Drug-Resistant Neuroblastoma Cells [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. ijpbs.com [ijpbs.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. jocpr.com [jocpr.com]
- 14. Benzoxazole synthesis [organic-chemistry.org]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. nbinno.com [nbinno.com]
- 17. nbinno.com [nbinno.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. woodresearch.sk [woodresearch.sk]
Methodological & Application
Application Note: Synthesis of 4-Phenoxystilbene via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of alkenes from carbonyl compounds. This reaction offers high regioselectivity, making it a valuable tool for the synthesis of complex molecules, including various stilbene derivatives which are of significant interest in medicinal chemistry and materials science. This application note provides a detailed protocol for the synthesis of 4-phenoxystilbene through the Wittig reaction of 4-phenoxybenzaldehyde with the ylide generated from benzyltriphenylphosphonium chloride. The procedure described herein utilizes a two-phase system with sodium hydroxide, a common and effective method for performing this transformation with semi-stabilized ylides.
Reaction Scheme
The overall reaction involves the conversion of this compound to 4-phenoxystilbene, with the expected major product being the more thermodynamically stable (E)-isomer.
Figure 1: General scheme of the Wittig reaction for the synthesis of 4-phenoxystilbene.
Experimental Protocol
This protocol is based on established procedures for the Wittig reaction of aromatic aldehydes with benzyltriphenylphosphonium chloride using a two-phase system.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Dichloromethane (DCM)
-
50% (w/v) aqueous sodium hydroxide (NaOH) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq).
-
Dissolution: Add dichloromethane to the flask to dissolve the solids. The volume should be sufficient to ensure stirring of the resulting mixture.
-
Ylide Generation and Reaction: While stirring the mixture vigorously, slowly add a 50% aqueous solution of sodium hydroxide (5-10 eq) dropwise. A color change is typically observed, indicating the formation of the phosphorus ylide.
-
Reaction Monitoring: Continue to stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexanes:ethyl acetate). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the 4-phenoxystilbene. The major byproduct, triphenylphosphine oxide, can also be separated during this step.
-
Characterization: Characterize the purified product by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and determine the isomeric ratio (E/Z).
Data Presentation
The following table summarizes representative quantitative data for the Wittig reaction of this compound with benzyltriphenylphosphonium chloride. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Expected Value |
| Yield | 70-90% |
| Isomeric Ratio (E:Z) | >95:5 |
| Melting Point of (E)-isomer | Data not available |
Spectroscopic Data for (E)-4-Phenoxystilbene (Predicted):
Based on the analysis of similar stilbene derivatives, the following are the expected chemical shifts for the major (E)-isomer.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ 7.55-7.45 (m, 4H, Ar-H) | δ 157.8 (C-OAr) |
| δ 7.40-7.30 (m, 4H, Ar-H) | δ 157.2 (C-OAr) |
| δ 7.25-7.15 (m, 1H, Ar-H) | δ 137.0 (Ar-C) |
| δ 7.10 (d, J ≈ 16 Hz, 1H, Vinylic-H) | δ 132.5 (Ar-C) |
| δ 7.05-6.95 (m, 5H, Ar-H & Vinylic-H) | δ 129.8 (Ar-CH) |
| δ 129.5 (Ar-CH) | |
| δ 128.8 (Ar-CH) | |
| δ 128.2 (Vinylic-CH) | |
| δ 127.8 (Ar-CH) | |
| δ 127.5 (Vinylic-CH) | |
| δ 126.8 (Ar-CH) | |
| δ 123.5 (Ar-CH) | |
| δ 119.2 (Ar-CH) | |
| δ 119.0 (Ar-CH) |
Visualizations
Wittig Reaction Mechanism
Caption: Mechanism of the Wittig reaction.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 4-phenoxystilbene.
Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Base Derivatives from 4-Phenoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Schiff base derivatives starting from 4-phenoxybenzaldehyde. This document details the synthetic protocols, characterization methods, and potential applications of these compounds, with a focus on their antimicrobial, anticancer, and antioxidant activities. The provided experimental procedures and data are intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile class of organic compounds. They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. The unique reactivity of the imine group and the structural diversity that can be achieved by varying the aldehyde and amine precursors make Schiff bases and their metal complexes attractive candidates for various biological applications. Derivatives of this compound are of particular interest due to the presence of the phenoxy moiety, which can enhance lipophilicity and potentially influence biological activity.
Synthesis of Schiff Base Derivatives from this compound
The general synthesis of Schiff bases from this compound involves a condensation reaction with a primary amine, often catalyzed by a few drops of acid. The reaction is typically carried out in a suitable solvent, such as ethanol, and may require refluxing to drive the reaction to completion.
General Synthetic Protocol
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, substituted anilines, aminobenzoic acid)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add an equimolar amount of the desired primary amine.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
The precipitated Schiff base derivative is collected by vacuum filtration using a Büchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified crystals in a desiccator or vacuum oven.
-
Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Characterization Data:
-
FT-IR (KBr, cm⁻¹): The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band in the region of 1604-1625 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine.[1]
-
¹H NMR (DMSO-d₆, δ ppm): The azomethine proton (-CH=N-) typically appears as a singlet in the downfield region of the spectrum, around δ 8.3-8.9 ppm.[1]
-
¹³C NMR (DMSO-d₆, δ ppm): The carbon of the azomethine group (C=N) will show a characteristic chemical shift in the range of δ 158-162 ppm.[1]
Biological Applications and Experimental Protocols
Schiff base derivatives of this compound are explored for a range of pharmacological activities. Below are application notes and protocols for evaluating their antimicrobial, anticancer, and antioxidant potential.
Antimicrobial Activity
Application Note: Schiff bases have demonstrated significant potential as antimicrobial agents against a spectrum of pathogenic bacteria and fungi. The imine group is considered crucial for their activity, which can be further enhanced by the presence of other functional groups and by chelation with metal ions.
Experimental Protocol: Agar Well Diffusion Method
-
Prepare sterile nutrient agar plates for bacteria or potato dextrose agar plates for fungi.
-
Inoculate the agar plates uniformly with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Punch wells of a specific diameter (e.g., 6 mm) into the agar plates using a sterile cork borer.
-
Prepare stock solutions of the synthesized Schiff base derivatives in a suitable solvent (e.g., DMSO).
-
Add a defined volume (e.g., 100 µL) of different concentrations of the test compounds into the wells.
-
Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent (DMSO) as a negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Data Presentation:
Table 1: Antimicrobial Activity of Representative Schiff Base Derivatives (Zone of Inhibition in mm)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| This compound Derivative 1 | 15 | 12 | 14 |
| This compound Derivative 2 | 18 | 16 | 17 |
| Ciprofloxacin (Standard) | 25 | 22 | - |
| Fluconazole (Standard) | - | - | 20 |
Note: The data presented in this table is representative and will vary depending on the specific Schiff base derivative and the microbial strains tested.
Anticancer Activity
Application Note: Many Schiff base derivatives have exhibited promising cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized Schiff base derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
Table 2: Anticancer Activity of Representative Schiff Base Derivatives (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) |
| This compound Derivative 3 | 12.5 | 15.2 | 18.9 |
| This compound Derivative 4 | 9.8 | 11.5 | 14.3 |
| Doxorubicin (Standard) | 1.2 | 1.5 | 2.1 |
Note: The IC50 values are representative and will vary based on the specific derivative, cell line, and experimental conditions.
Antioxidant Activity
Application Note: Schiff bases, particularly those with phenolic hydroxyl groups or other electron-donating substituents, can act as potent antioxidants. They can scavenge free radicals, thereby mitigating oxidative stress, which is implicated in various diseases.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of the synthesized Schiff base derivatives in methanol.
-
In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of the test compound solutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Ascorbic acid or Butylated hydroxytoluene (BHT) can be used as a standard antioxidant.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Data Presentation:
Table 3: Antioxidant Activity of Representative Schiff Base Derivatives (DPPH Scavenging IC50 in µg/mL)
| Compound | DPPH Scavenging IC50 (µg/mL) |
| This compound Derivative 5 | 25.4 |
| This compound Derivative 6 | 18.9 |
| Ascorbic Acid (Standard) | 5.2 |
Note: The IC50 values are representative and dependent on the specific derivative and assay conditions.
Visualizations
Synthesis and Workflow Diagram
Caption: Workflow for the synthesis and biological evaluation of Schiff base derivatives.
Apoptosis Signaling Pathway
Caption: Apoptosis induction by Schiff base derivatives.
Hedgehog Signaling Pathway Inhibition
Caption: Potential inhibition of the Hedgehog signaling pathway by Schiff base derivatives.
References
Application Notes and Protocols: 4-Phenoxybenzaldehyde as a Precursor for Pyrethroid Insecticides
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenoxybenzaldehyde and its derivatives are pivotal precursors in the synthesis of a significant class of synthetic insecticides known as pyrethroids. These insecticides are synthetic analogues of the natural insecticidal pyrethrins found in chrysanthemum flowers. Pyrethroids are characterized by their high efficacy against a broad spectrum of insect pests, rapid knockdown effect, and relatively low mammalian toxicity, making them indispensable in modern agriculture and public health. This document provides detailed application notes and experimental protocols for the synthesis of key pyrethroid insecticides—permethrin, cypermethrin, and deltamethrin—using this compound or its reduced form, 3-phenoxybenzyl alcohol, as a key building block.
The general synthetic strategy involves the esterification of a substituted cyclopropanecarboxylic acid with the alcohol moiety derived from this compound. For Type II pyrethroids, such as cypermethrin and deltamethrin, which contain an α-cyano group, the synthesis typically proceeds through an in-situ formation of a cyanohydrin from 3-phenoxybenzaldehyde, followed by esterification.
Synthetic Pathways and Experimental Workflows
The synthesis of pyrethroid insecticides from this compound derivatives generally follows two main pathways, depending on the target pyrethroid.
Pathway 1: Synthesis of Type I Pyrethroids (e.g., Permethrin)
This pathway involves a two-step process:
-
Reduction of the Aldehyde: this compound is first reduced to 4-phenoxybenzyl alcohol.
-
Esterification: The resulting alcohol is then esterified with the appropriate cyclopropanecarbonyl chloride.
Pathway 2: Synthesis of Type II Pyrethroids (e.g., Cypermethrin and Deltamethrin)
This pathway typically involves a one-pot, three-component reaction:
-
In-situ Cyanohydrin Formation: 3-Phenoxybenzaldehyde reacts with a cyanide source (e.g., sodium cyanide) to form a cyanohydrin intermediate.
-
Esterification: The cyanohydrin is immediately reacted with the specific cyclopropanecarbonyl chloride to yield the final α-cyano pyrethroid.
Quantitative Data Summary
The following table summarizes the typical yields and purities for the synthesis of permethrin, cypermethrin, and deltamethrin starting from this compound derivatives.
| Pyrethroid | Precursors | Key Reagents | Solvent(s) | Typical Yield | Purity | Reference(s) |
| Permethrin | 3-Phenoxybenzyl alcohol, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride | - | Toluene | 94% | >99.5% (after recrystallization) | [1][2] |
| Cypermethrin | 3-Phenoxybenzaldehyde, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride | Sodium Cyanide | Tetrahydrofuran, Water, Dichloromethane | 95.5% | ≥98.5% | [3] |
| Deltamethrin | 3-Phenoxybenzaldehyde, (1R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride | Sodium Cyanide | Toluene, Water | High (expected >90%) | >98% | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of Permethrin
This protocol is divided into two main steps: the reduction of 3-phenoxybenzaldehyde and the subsequent esterification.[1][2][3]
Step 1: Reduction of 3-Phenoxybenzaldehyde to 3-Phenoxybenzyl Alcohol
-
Materials:
-
3-Phenoxybenzaldehyde
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Methanol or Ethanol
-
Toluene
-
Water
-
Hydrochloric acid (HCl), dilute solution
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-phenoxybenzaldehyde in methanol or ethanol at room temperature.
-
Cool the solution in an ice bath to 5-15°C.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.
-
Add water and extract the product with toluene.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 3-phenoxybenzyl alcohol.
-
Step 2: Esterification to Permethrin
-
Materials:
-
3-Phenoxybenzyl alcohol (from Step 1)
-
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride
-
Toluene
-
Water
-
-
Procedure:
-
To a clean and dry round-bottom flask, charge toluene and 3-phenoxybenzyl alcohol at 25-30°C under a nitrogen atmosphere.
-
Stir the mixture for 15-20 minutes.
-
Add 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride dropwise over 60-90 minutes at 25-30°C.
-
After the addition, stir the reaction mixture for 30-60 minutes and then slowly raise the temperature to 80-85°C.
-
Maintain the reaction at this temperature for 3-4 hours.
-
After completion of the reaction (monitored by TLC or GC), cool the mixture to 40-45°C and add water.
-
Stir for 10-15 minutes, then separate the organic layer.
-
Wash the organic layer with water and then with a dilute sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield crude permethrin.
-
Purify the crude product by recrystallization from a methanol-water mixture to obtain high-purity permethrin.
-
Protocol 2: One-Pot Synthesis of Cypermethrin [3]
-
Materials:
-
3-Phenoxybenzaldehyde (≥98.5% purity)
-
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acyl chloride) (≥98% purity)
-
Sodium Cyanide (NaCN)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium Hydroxide (NaOH), 2 N aqueous solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Deionized Water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium cyanide (0.049 mole) in a 1:1 (v/v) mixture of deionized water and tetrahydrofuran (50 ml).
-
Cool the stirred solution to 15°C using an ice bath.
-
In the dropping funnel, prepare a mixture of 3-phenoxybenzaldehyde (0.035 mole) and DV-acyl chloride (0.042 mole).
-
Add the mixture from the dropping funnel to the cooled sodium cyanide solution dropwise over 30 minutes, maintaining the temperature at 15°C.
-
After the addition is complete, continue stirring the reaction mixture at 15°C for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the product three times with dichloromethane (40 ml each).
-
Combine the organic layers and wash once with 2 N aqueous sodium hydroxide solution, followed by four washes with 50 ml portions of deionized water, or until the pH of the aqueous layer is approximately 6.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cypermethrin.
-
Protocol 3: Synthesis of Deltamethrin (Proposed)
This protocol is based on the established synthesis of cypermethrin and the known precursors for deltamethrin.[4][5]
-
Materials:
-
3-Phenoxybenzaldehyde
-
(1R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (Deltamethrinic acid chloride)
-
Sodium Cyanide (NaCN)
-
Toluene or a similar aprotic solvent
-
Phase transfer catalyst (e.g., a quaternary ammonium salt)
-
Water
-
Sodium Hydroxide (NaOH), dilute solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
In a reaction vessel, dissolve sodium cyanide in water and add a phase transfer catalyst.
-
Add a solution of 3-phenoxybenzaldehyde in toluene to the aqueous cyanide solution and stir vigorously at room temperature for 30-60 minutes to facilitate the formation of the cyanohydrin intermediate.
-
Cool the reaction mixture to 10-15°C.
-
Slowly add a solution of deltamethrinic acid chloride in toluene to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours, monitoring the progress by TLC or GC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with dilute aqueous NaOH and water.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
The resulting crude deltamethrin can be purified by crystallization from a suitable solvent system (e.g., hexane or a hexane/isopropanol mixture) to yield the crystalline product.
-
Mechanism of Action: Signaling Pathway
Pyrethroid insecticides primarily exert their neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in the neuronal membranes of insects.[6][7] This interaction disrupts the normal functioning of the nervous system, leading to paralysis and death of the insect.
The binding of pyrethroids to the α-subunit of the VGSC modifies the channel's gating kinetics.[8] Specifically, it slows the rate of both activation and, more significantly, inactivation of the channel. This results in a prolonged opening of the sodium channel, leading to a persistent influx of sodium ions into the neuron.[9] The sustained sodium influx causes prolonged membrane depolarization, which in turn leads to repetitive and uncontrolled firing of action potentials. This hyperexcitability of the nervous system ultimately results in the paralysis and death of the insect.[7]
Type II pyrethroids, which contain an α-cyano group, generally exhibit a more potent and prolonged effect on sodium channels compared to Type I pyrethroids.[4]
Conclusion
This compound and its derivatives are indispensable precursors for the synthesis of a wide range of economically important pyrethroid insecticides. The synthetic routes are well-established and generally provide high yields of the target compounds. Understanding the detailed experimental protocols and the underlying mechanism of action is crucial for researchers and professionals involved in the development and application of these potent insect control agents. The provided application notes and protocols serve as a comprehensive guide for the synthesis and understanding of pyrethroids derived from this key aromatic aldehyde.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deltamethrin | C22H19Br2NO3 | CID 40585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. US4254282A - Process for preparing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 9. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of 4-Phenoxybenzaldehyde in the Synthesis of Chalcones: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids. Both natural and synthetic chalcones have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles such as cysteine residues in proteins. The straightforward synthesis and the ease of introducing diverse substituents on the aromatic rings make chalcones an attractive scaffold for the development of novel therapeutic agents. The Claisen-Schmidt condensation is the most common and efficient method for synthesizing these valuable compounds. This document provides detailed application notes and protocols for the synthesis of chalcones using 4-phenoxybenzaldehyde as a key starting material, along with an overview of their biological activities and mechanisms of action.
Synthesis of Chalcones using this compound
The primary method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde (this compound) with an acetophenone derivative. The reaction proceeds via an aldol condensation followed by a dehydration step to yield the α,β-unsaturated ketone, or chalcone.
General Reaction Scheme
Application Notes and Protocols for the Reduction of 4-phenoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed procedure for the reduction of 4-phenoxybenzaldehyde to (4-phenoxyphenyl)methanol, a valuable intermediate in pharmaceutical and materials science research. The primary method described utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high chemoselectivity for the aldehyde functional group.[1] This protocol offers a reliable and efficient pathway to the desired alcohol with a straightforward experimental setup and purification process.
Chemical Principles
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.[2] Sodium borohydride serves as a source of hydride ions (H⁻). The reaction mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the aldehyde. This initial addition, followed by protonation of the resulting alkoxide intermediate during the workup step, yields the primary alcohol.[2]
Reaction Scheme:
Sodium borohydride is the reagent of choice for this transformation due to its excellent functional group tolerance; it selectively reduces aldehydes and ketones without affecting other potentially sensitive groups such as esters or amides under standard conditions.[1] Common solvents for this reduction include methanol, ethanol, and tetrahydrofuran (THF).[1]
Experimental Protocol
This protocol details the reduction of this compound to (4-phenoxyphenyl)methanol using sodium borohydride in methanol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), ACS grade
-
Deionized water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc), ACS grade
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, separatory funnel, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.1 - 1.5 eq) to the stirred solution in small portions over 15-20 minutes. Vigorous gas evolution (hydrogen) may be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed (as indicated by TLC), carefully quench the reaction by slowly adding deionized water at 0 °C to decompose the excess sodium borohydride.
-
Acidification: Acidify the mixture to a pH of approximately 6-7 by the dropwise addition of 1 M HCl. This step is crucial for the protonation of the alkoxide intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude (4-phenoxyphenyl)methanol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) to afford the final product as a solid.
Data Presentation
Table 1: Summary of Compounds and Expected Data
| Compound Name | This compound (Starting Material) | (4-phenoxyphenyl)methanol (Product) |
| Molecular Formula | C₁₃H₁₀O₂ | C₁₃H₁₂O₂ |
| Molecular Weight | 198.22 g/mol | 200.23 g/mol [3] |
| Appearance | White to off-white solid | White solid |
| Melting Point | 56-58 °C | 52-56 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 9.92 (s, 1H), 7.85 (d, J=8.8 Hz, 2H), 7.42 (t, J=7.9 Hz, 2H), 7.23 (t, J=7.4 Hz, 1H), 7.08 (d, J=8.8 Hz, 4H) | 7.37-7.29 (m, 4H), 7.12 (t, J=7.4 Hz, 1H), 7.03-6.97 (m, 4H), 4.65 (s, 2H), 1.75 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 190.8, 162.9, 156.4, 132.2, 130.8, 130.1, 125.1, 120.3, 117.6 | 157.9, 156.9, 135.4, 129.8, 128.8, 123.7, 119.3, 118.9, 64.6 |
| IR (KBr, cm⁻¹) | ~3060 (Ar-H), ~2820, 2730 (C-H, aldehyde), ~1690 (C=O, aldehyde), ~1590, 1490 (C=C, aromatic), ~1240 (C-O, ether) | ~3350 (O-H, alcohol), ~3050 (Ar-H), ~2920 (C-H, alkyl), ~1590, 1490 (C=C, aromatic), ~1240 (C-O, ether) |
| Expected Yield | - | >90% |
Note: NMR and IR data are predicted or compiled from typical values for the respective functional groups and structural motifs. Actual experimental values may vary slightly.
Mandatory Visualization
References
Application Notes and Protocols for the Synthesis of 2-(4-phenoxyphenyl)-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of 2-arylbenzoxazoles is a key area of research in medicinal chemistry and materials science. A common and effective method for their preparation is the condensation reaction between a 2-aminophenol and an aromatic aldehyde. This document provides detailed application notes and experimental protocols for the synthesis of a specific benzoxazole derivative, 2-(4-phenoxyphenyl)-1,3-benzoxazole, utilizing 4-phenoxybenzaldehyde as the aldehyde component. This compound serves as a valuable scaffold for the development of novel therapeutic agents and functional materials.
Reaction Principle
The fundamental reaction for the synthesis of 2-(4-phenoxyphenyl)-1,3-benzoxazole involves the condensation of 2-aminophenol with this compound. The reaction proceeds through the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or dehydration to yield the final benzoxazole product. Various catalytic systems can be employed to facilitate this transformation, offering different advantages in terms of reaction conditions, yields, and environmental impact.[1][2]
Comparative Data of Synthetic Methodologies
The synthesis of 2-arylbenzoxazoles can be achieved through several methods. Below is a summary of typical conditions and yields observed for analogous reactions, which can be adapted for the synthesis of 2-(4-phenoxyphenyl)-1,3-benzoxazole.
| Catalyst/Method | Aldehyde Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Method A: Lewis Acid Catalysis | Substituted Benzaldehydes | Ethanol | Room Temp. - 80 | 3 - 8 | 80-92 | [2][3] |
| Method B: Nanocatalysis (e.g., Ag@Fe2O3) | Substituted Benzaldehydes | Ethanol | Room Temp. | 0.5 - 2 | 88-97 | [4] |
| Method C: Solvent-Free (Ionic Liquid) | Substituted Benzaldehydes | [bmim]PF6 (Ionic Liquid) | 130 | 5 | 85-98 | [5] |
| Method D: Conventional Heating | p-chlorobenzoic acid* | Ethanol | 80-90 | 6-8 | 88 | [1][2] |
*Note: While this example uses a carboxylic acid, the principle of condensation with 2-aminophenol is similar and provides a relevant comparison for conventional heating methods.
Experimental Protocols
Below are detailed protocols for the synthesis of 2-(4-phenoxyphenyl)-1,3-benzoxazole, adapted from established methods for the synthesis of 2-arylbenzoxazoles.
Protocol 1: Lewis Acid-Catalyzed Synthesis in Ethanol
This protocol is based on the widely used method of condensing 2-aminophenol with an aromatic aldehyde in the presence of a Lewis acid catalyst, such as zinc acetate (Zn(OAc)₂).[3]
Materials:
-
2-Aminophenol
-
This compound
-
Zinc Acetate (Zn(OAc)₂)
-
Ethanol (absolute)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminophenol (1.0 mmol, 109.1 mg) and this compound (1.0 mmol, 198.2 mg) in absolute ethanol (20 mL).
-
To this solution, add a catalytic amount of zinc acetate (Zn(OAc)₂) (0.1 mmol, 18.3 mg).
-
Attach a reflux condenser to the flask and heat the reaction mixture to 80°C with continuous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).
-
Upon completion of the reaction (typically 3-5 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold deionized water (50 mL) with stirring.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water (2 x 20 mL).
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(4-phenoxyphenyl)-1,3-benzoxazole.
-
Dry the purified product under vacuum.
Expected Outcome:
-
Yield: 85-95%
-
Physical Appearance: Off-white to pale yellow solid.
Protocol 2: Green Synthesis using a Magnetically Separable Nanocatalyst
This protocol outlines an environmentally friendly approach using a recyclable silver-iron oxide core-shell nanocatalyst (Ag@Fe₂O₃) at room temperature.[4]
Materials:
-
2-Aminophenol
-
This compound
-
Ag@Fe₂O₃ core-shell nanoparticles (catalyst)
-
Ethanol
-
Chloroform
-
Standard laboratory glassware
-
Magnetic stirrer
-
External magnet
-
Rotary evaporator
Procedure:
-
Synthesize or procure Ag@Fe₂O₃ core-shell nanoparticles as per established literature procedures.
-
In a 50 mL round-bottom flask, combine 2-aminophenol (1.0 mmol, 109.1 mg), this compound (1.0 mmol, 198.2 mg), and Ag@Fe₂O₃ nanocatalyst (20 mg) in ethanol (15 mL).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, add chloroform (10 mL) to the reaction mixture.
-
Separate the magnetic nanocatalyst from the solution using a strong external magnet.
-
Decant the supernatant containing the product.
-
Wash the separated catalyst with chloroform (2 x 5 mL) and combine the washings with the supernatant. The catalyst can be dried and reused for subsequent reactions.
-
Evaporate the solvent from the combined organic layers under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid from ethanol to afford pure 2-(4-phenoxyphenyl)-1,3-benzoxazole.
Expected Outcome:
-
Yield: 90-97%
-
Physical Appearance: Crystalline solid.
Visualizing the Synthesis and Workflow
To better illustrate the processes involved, the following diagrams have been generated.
Caption: General reaction pathway for the synthesis of 2-(4-phenoxyphenyl)-1,3-benzoxazole.
Caption: Experimental workflow for the Lewis acid-catalyzed synthesis of 2-(4-phenoxyphenyl)-1,3-benzoxazole.
Characterization Data
The synthesized 2-(4-phenoxyphenyl)-1,3-benzoxazole should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. |
| ¹³C NMR | Signals corresponding to the aromatic carbons of the benzoxazole and phenoxyphenyl moieties. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the product (C₁₉H₁₃NO₂). |
| FT-IR | Characteristic peaks for C=N stretching, C-O-C stretching, and aromatic C-H stretching. |
| Melting Point | A sharp melting point indicates high purity. |
Conclusion
The synthesis of 2-(4-phenoxyphenyl)-1,3-benzoxazole from this compound and 2-aminophenol is a robust and versatile reaction that can be accomplished through various methodologies. The choice of protocol will depend on the specific requirements of the researcher, including desired yield, reaction time, and environmental considerations. The detailed protocols and comparative data provided herein serve as a comprehensive guide for the successful preparation and characterization of this valuable benzoxazole derivative.
References
Application Notes and Protocols: Knoevenagel Condensation of 4-Phenoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the preparation of α,β-unsaturated compounds. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. 4-Phenoxybenzaldehyde is a valuable aromatic aldehyde, and its derivatives are important intermediates in the synthesis of various pharmaceuticals and functional materials. These application notes provide detailed protocols and reaction conditions for the Knoevenagel condensation of this compound with common active methylene compounds.
General Reaction Scheme
The Knoevenagel condensation of this compound with an active methylene compound (represented as CH₂Z₁Z₂, where Z₁ and Z₂ are electron-withdrawing groups) proceeds via a base-catalyzed mechanism to yield the corresponding α,β-unsaturated product.
Caption: General scheme of the Knoevenagel condensation.
Data Presentation: Reaction Conditions and Yields
The following tables summarize various reported and analogous conditions for the Knoevenagel condensation of aromatic aldehydes, which can be applied to this compound.
Table 1: Knoevenagel Condensation with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 2-4 h | ~95% | Analogous to[1] |
| Ammonium Acetate | None (Solvent-free) | Room Temp (Sonication) | 5-7 min | >90% | Analogous to[2] |
| LiOH·H₂O | Water | 40-50 | 5-15 min | 87-98% | Analogous to[3] |
| NiCu@MWCNT | H₂O/CH₃OH (1:1) | 25 | 10-180 min | High | [4] |
| None | H₂O | Room Temp | 4 h | ~90% | [5] |
Table 2: Knoevenagel Condensation with Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 3-6 h | ~91% | Analogous to[6] |
| DBU/H₂O | Water | Room Temp | 30 min | ~95% | [7] |
| Triphenylphosphine | None (Solvent-free, MW) | - | - | High | [8] |
| N-Methylmorpholine | Water | Room Temp | 2-4 min | >95% | [9] |
| DIPEAc | Hexane | 65-70 | 3-6 h | Good to Excellent | [10] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation of this compound with Malononitrile using Piperidine Catalyst
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Deionized Water
-
Buchner funnel and filter paper
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of ethanol.
-
Addition of Reagents: To the stirred solution, add malononitrile (1.05 eq.).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product should precipitate out of the solution. Further cooling in an ice bath can enhance precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol, followed by deionized water to remove any residual catalyst and unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven or air-dry to a constant weight.
Protocol 2: Knoevenagel Condensation of this compound with Ethyl Cyanoacetate using DBU/H₂O Complex
Materials:
-
This compound
-
Ethyl cyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Catalyst Preparation: Prepare the DBU/H₂O complex by mixing DBU (1.0 eq.) with water (25 eq.) and stirring for 3 hours at room temperature.[7]
-
Reaction Setup: In a round-bottom flask, add this compound (1.0 eq.) and ethyl cyanoacetate (1.0 eq.) to the pre-formed DBU/H₂O complex.[7]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction for completion using TLC. The reaction is typically fast (within 30 minutes).[7]
-
Work-up: Upon completion, the product often precipitates directly from the aqueous medium.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the product with cold deionized water.
-
Drying: Dry the product to a constant weight. This method is noted for its high efficiency and green credentials.[7]
Mandatory Visualizations
Knoevenagel Condensation Mechanism
The mechanism involves the deprotonation of the active methylene compound by a base, followed by a nucleophilic attack on the carbonyl carbon of the aldehyde, and subsequent dehydration.
Caption: Mechanism of the Knoevenagel condensation.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of Knoevenagel condensation products.
Caption: Experimental workflow for Knoevenagel condensation.
References
- 1. Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile | MDPI [mdpi.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. jmcs.org.mx [jmcs.org.mx]
- 7. asianpubs.org [asianpubs.org]
- 8. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
Application Notes and Protocols: The Role of 4-Phenoxybenzaldehyde in the Synthesis of Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenoxybenzaldehyde is a versatile aromatic aldehyde that holds significant promise as a monomer for the synthesis of novel polymers. Its unique structure, featuring a reactive aldehyde functionality and a stable phenoxy group, allows for its incorporation into a variety of polymer backbones. This opens avenues for the development of high-performance materials with tailored thermal, mechanical, and chemical properties. This document provides detailed application notes and experimental protocols for the synthesis of novel polymers utilizing this compound, targeting applications in advanced materials and drug delivery.
While direct experimental data on polymers derived exclusively from this compound is emerging, we can extrapolate from the well-established chemistry of related monomers to outline robust synthetic strategies. The protocols provided herein are based on established polymerization reactions and are intended to serve as a comprehensive guide for researchers.
Potential Polymerization Routes
The aldehyde group in this compound is the primary site for polymerization reactions, enabling the formation of several classes of polymers, including:
-
Polyimides: Through the synthesis of a diamine derivative of this compound, polyimides with high thermal stability and excellent mechanical properties can be achieved.
-
Poly(Schiff base)s: Direct condensation of this compound with various diamines leads to the formation of poly(Schiff base)s, which are known for their thermal stability and potential for catalytic and biomedical applications.
-
Polyacetals: Reaction with diols under acidic conditions can yield polyacetals. The acetal linkages can introduce pH-sensitivity, making these polymers interesting candidates for controlled drug delivery systems.[1]
Experimental Protocols
I. Synthesis of a Novel Polyimide from a this compound Derivative
This protocol describes a two-step synthesis of a polyimide derived from a diamine monomer synthesized from this compound.
Step 1: Synthesis of 4,4'-diphenoxy-α,α'-bis(4-aminophenyl)xylene (Diamine Monomer)
This step is a hypothetical adaptation based on known methods for creating diamines from aldehydes.
-
Materials: this compound, 4-nitroaniline, catalyst (e.g., an acid catalyst), reducing agent (e.g., hydrazine hydrate and Pd/C), solvents (e.g., ethanol, N,N-dimethylacetamide (DMAc)).
-
Procedure:
-
In a round-bottom flask, dissolve this compound and a stoichiometric excess of 4-nitroaniline in a suitable solvent.
-
Add an acid catalyst and heat the mixture to reflux for 12-24 hours with continuous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and precipitate the dinitro intermediate by pouring it into a non-solvent.
-
Filter, wash, and dry the dinitro compound.
-
Reduce the dinitro compound to the corresponding diamine using a standard procedure, such as catalytic hydrogenation with Pd/C and hydrazine hydrate in ethanol.
-
Purify the resulting diamine monomer by recrystallization.
-
Step 2: Polyimide Synthesis
This step follows a conventional two-step polycondensation method.[2]
-
Materials: Synthesized diamine monomer, a commercial dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)), N,N-dimethylacetamide (DMAc).
-
Procedure:
-
In a dry, nitrogen-purged three-neck flask equipped with a mechanical stirrer, dissolve the synthesized diamine monomer in anhydrous DMAc.
-
Gradually add an equimolar amount of the dianhydride powder to the stirred solution at room temperature.
-
Continue stirring for 24 hours to form a viscous poly(amic acid) solution.
-
Cast the poly(amic acid) solution onto a glass plate and thermally imidize it in a programmable oven with the following temperature program: 100°C for 1h, 200°C for 1h, and 300°C for 1h under a nitrogen atmosphere.
-
After cooling to room temperature, peel off the resulting flexible and tough polyimide film.
-
Diagram of Polyimide Synthesis Workflow:
References
Application Notes and Protocols: 4-Phenoxybenzaldehyde as a Versatile Intermediate in the Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a variety of organic molecules.[1] In the fragrance industry, it is a valuable building block for creating aromatic compounds with unique and pleasant scents, enhancing the appeal of perfumes and other scented products.[1] Its chemical structure, featuring a phenoxy group attached to a benzaldehyde moiety, allows for a range of chemical transformations to produce novel fragrance ingredients.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in fragrance research and development.
Physicochemical Properties of this compound
A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and reaction design.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₀O₂ | [2][3] |
| Molecular Weight | 198.22 g/mol | [2] |
| CAS Number | 67-36-7 | [2][3] |
| Appearance | Colorless liquid | Chem-Impex |
| Purity | ≥ 98% | [2] |
| Boiling Point | 185 °C / 14 mmHg | [2] |
| Melting Point | 24-25 °C | [2] |
| Density | 1.132 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.611 | [2] |
| Flash Point | 110 °C (closed cup) | [2] |
| Solubility | Insoluble in water | [1] |
Application in Fragrance Synthesis: Knoevenagel Condensation
One of the key reactions for converting aromatic aldehydes into valuable fragrance compounds is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with an active methylene compound, leading to the formation of a new carbon-carbon double bond. The resulting α,β-unsaturated compounds often possess interesting olfactory properties.
Predicted Olfactory Profile of a Knoevenagel Product
By reacting this compound with a compound such as diethyl malonate, a cinnamic acid derivative can be synthesized. The olfactory profile of such a compound is predicted to be a complex blend of notes, as detailed in Table 2.
| Olfactory Characteristic | Predicted Description |
| Primary Notes | Sweet, balsamic, slightly spicy |
| Sub-notes | Powdery, floral, with a hint of cinnamon |
| Impact | Adds warmth, depth, and tenacity to a fragrance composition |
| Potential Applications | Oriental, floral, and gourmand fragrance accords |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-cyano-3-(4-phenoxyphenyl)acrylate via Knoevenagel Condensation
This protocol describes a representative synthesis of a fragrance intermediate from this compound using a Knoevenagel condensation.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Toluene
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in toluene and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure ethyl 2-cyano-3-(4-phenoxyphenyl)acrylate.
Protocol 2: Olfactory Evaluation of a Fragrance Accord Containing the Synthesized Intermediate
This protocol outlines a standard procedure for evaluating the olfactory properties of the newly synthesized fragrance ingredient.
Materials:
-
Synthesized fragrance intermediate (e.g., ethyl 2-cyano-3-(4-phenoxyphenyl)acrylate)
-
Perfumery grade ethanol
-
A base fragrance accord (e.g., a simple floral or woody blend)
-
Smelling strips
-
Glass vials for dilutions
Procedure:
-
Preparation of Dilutions: Prepare a series of dilutions of the synthesized intermediate in perfumery grade ethanol (e.g., 10%, 1%, and 0.1% w/w).
-
Panelist Selection: Select a panel of trained individuals with demonstrated olfactory acuity.
-
Evaluation of the Pure Intermediate:
-
Dip a smelling strip into each dilution, ensuring the same depth and duration for each sample.
-
Present the strips to the panelists in a controlled, odor-free environment.
-
Ask the panelists to describe the odor at different time intervals (top note, middle note, and base note) over several hours. Record all descriptors.
-
-
Incorporation into a Fragrance Accord:
-
Start by adding a small amount of the 1% dilution of the intermediate to the base accord (e.g., 1 part of the dilution to 100 parts of the base).
-
Prepare a control sample of the base accord without the new intermediate.
-
-
Comparative Evaluation:
-
Dip smelling strips into both the modified and control accords.
-
Present both strips to the panelists and ask them to compare the scent profiles. Note any changes in the top, middle, and base notes.
-
Document the impact of the new intermediate on the overall fragrance (e.g., does it enhance certain notes, add complexity, or improve longevity?).
-
-
Iteration: Gradually increase the concentration of the intermediate in the accord, evaluating at each step, until the desired olfactory effect is achieved. Document the final formulation.
Visualizations
Caption: Synthesis of a fragrance intermediate via Knoevenagel condensation.
Caption: Workflow for olfactory evaluation of a new fragrance ingredient.
References
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 4-Phenoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-catalyzed cross-coupling reactions of 4-phenoxybenzaldehyde and its halo-substituted analogues. The aldehyde functionality is generally well-tolerated in these transformations, making this compound a versatile building block in the synthesis of complex organic molecules relevant to pharmaceutical and materials science. The following sections detail protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. This reaction is particularly useful for the synthesis of biaryl compounds.
Application Notes:
The Suzuki-Miyaura coupling of a halogenated derivative of this compound (e.g., 4-bromo- or 4-iodophenoxybenzaldehyde) with an arylboronic acid provides a direct route to functionalized biaryl aldehydes. The reaction generally proceeds with high yields and tolerates a wide range of functional groups. Microwave-assisted protocols can significantly reduce reaction times.[1][2]
Quantitative Data Summary:
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield/Conversion | Reference |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd catalyst on polymer composite | - | H₂O/EtOH | RT | 3-40 min | ~99% Conversion | [3] |
| 4-Bromoanisole | Phenylboronic acid | Pd/Fe₃O₄/Charcoal | K₂CO₃ | Aqueous | 70 | - | >99% Yield | |
| Aryl Halides | Phenylboronic acid | Pyridine-pyrazole/Pd(II) | KOH | H₂O/EtOH | MW | - | Good to Excellent | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-(Halo)phenoxybenzaldehyde with Phenylboronic Acid
Objective: To synthesize 4-phenoxy-4'-formylbiphenyl.
Materials:
-
4-(4-Bromophenoxy)benzaldehyde (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (10 volumes)
-
Water (5 volumes)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(4-bromophenoxy)benzaldehyde, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Add toluene and an aqueous solution of potassium carbonate.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-phenoxy-4'-formylbiphenyl.
Figure 1. Experimental workflow for the Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. It is a valuable method for the synthesis of substituted alkenes, such as stilbenes.
Application Notes:
The Heck reaction can be employed to synthesize stilbene derivatives from a halogenated this compound and a styrene. The reaction typically favors the formation of the E (trans) isomer. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. One-pot Wittig-Heck procedures can also be utilized, where the styrenic partner is generated in situ from an aldehyde.[4]
Quantitative Data Summary:
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Styrene | PdCl₂ (1.5 mol%) / TDTAT (3 wt%) | K₂CO₃ | Water | 80 | 6 | 96 | [5] |
| 4-Iodobenzaldehyde | Styrene | Pd(OAc)₂ / Ligand | K₂CO₃ | DMA | 140 | 40 | 41-89 (general) | [4] |
| Aryl Halides | Styrene | PdCl₂ / PPh₃ | Et₃N | DMF | 100 | 12 | Variable | [6] |
Experimental Protocol: Heck Reaction of 4-(Halo)phenoxybenzaldehyde with Styrene
Objective: To synthesize 4-phenoxy-4'-formylstilbene.
Materials:
-
4-(4-Iodophenoxy)benzaldehyde (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
N,N-Dimethylformamide (DMF) (10 volumes)
Procedure:
-
In a sealed tube, combine 4-(4-iodophenoxy)benzaldehyde, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add DMF, styrene, and triethylamine to the tube.
-
Seal the tube and heat the reaction mixture to 100 °C in an oil bath.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (Na₂SO₄) and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to obtain the desired stilbene derivative.
Figure 2. Experimental workflow for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.
Application Notes:
This reaction is highly efficient for the synthesis of arylalkynes. 4-(Halophenoxy)benzaldehyde can be coupled with various terminal alkynes to produce functionalized diarylacetylene derivatives. Copper-free Sonogashira protocols have also been developed.[7]
Quantitative Data Summary:
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Phenylacetylene | Pd catalyst (1 mol%) | Et₃N | THF | 90 | 6 | 82 | [7] |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina / 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 75 | - | 60 | [8] |
| 4-Iodobenzaldehyde | Phenylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 65 | 12 | - | [9] |
Experimental Protocol: Sonogashira Coupling of 4-(Halo)phenoxybenzaldehyde with Phenylacetylene
Objective: To synthesize 4-((4-formylphenoxy)phenyl)acetylene.
Materials:
-
4-(4-Chlorophenoxy)benzaldehyde (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF) (10 volumes)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-(4-chlorophenoxy)benzaldehyde, the palladium catalyst, and copper(I) iodide.
-
Add THF, followed by triethylamine and phenylacetylene via syringe.
-
Heat the reaction mixture to 60-70 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the pure product.
Figure 3. Experimental workflow for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides and primary or secondary amines.
Application Notes:
This reaction provides a versatile method for synthesizing N-aryl derivatives of this compound. Microwave-assisted protocols can significantly accelerate the reaction.[7][10] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed.
Quantitative Data Summary:
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2- or 4-Bromo-13α-estrone derivative | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 (MW) | 10 min | High | |
| 4-Bromotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOt-Bu | Dioxane | RT | - | 98 | |
| Aryl Bromides | Secondary Amines | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 130-150 (MW) | 10-30 min | Moderate to Excellent |
Experimental Protocol: Buchwald-Hartwig Amination of 4-(Halo)phenoxybenzaldehyde with Aniline
Objective: To synthesize 4-((4-formylphenoxy)phenyl)aniline.
Materials:
-
4-(4-Bromophenoxy)benzaldehyde (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (10 volumes)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add 4-(4-bromophenoxy)benzaldehyde and a magnetic stir bar.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and aniline via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C.
-
Stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a plug of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain the desired N-arylated product.
Figure 4. Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 2. Palladium-catalyzed interannular C–H amination of biaryl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-phenoxybenzaldehyde via Ullmann Condensation
Welcome to the technical support center for the Ullmann condensation synthesis of 4-phenoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common experimental issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: Why is my Ullmann condensation reaction showing low to no yield?
A: Low or zero yield is a common issue in Ullmann reactions and can be attributed to several factors. Here is a systematic troubleshooting approach:
-
Catalyst Quality: The copper catalyst, particularly copper(I) salts like CuI, is susceptible to oxidation which deactivates it.[1][2] Old or improperly stored copper sources are a frequent cause of reaction failure.
-
Solution: Always use fresh, high-purity copper(I) salts. If you suspect your catalyst is old, purchase a new batch.
-
-
Inert Atmosphere: The catalytic cycle can be sensitive to oxygen, which can deactivate the catalyst and promote unwanted side reactions.[1]
-
Solution: Ensure your reaction is set up under a rigorously inert atmosphere, such as dry argon or nitrogen. This involves using dry glassware and solvents and employing techniques like evacuating and backfilling the reaction flask.
-
-
Reaction Conditions: Ullmann condensations are highly sensitive to temperature, solvent, and base.[2][3] The traditional high temperatures (often over 200°C) can lead to degradation of starting materials, especially an aldehyde.[2][4]
-
Substrate Reactivity: The reactivity of the aryl halide is critical. Aryl iodides are significantly more reactive than aryl bromides, which are more reactive than aryl chlorides.[2] Furthermore, the aldehyde group in 4-hydroxybenzaldehyde is electron-withdrawing, which can decrease the nucleophilicity of the phenolic oxygen, potentially reducing the reaction rate.[6]
-
Solution: If possible, use 4-iodobenzaldehyde with phenol instead of 4-bromobenzaldehyde. If using 4-hydroxybenzaldehyde, ensure a sufficiently strong base is used to fully deprotonate the phenol.
-
Q2: I am observing significant side products. What can I do to improve selectivity?
A: The formation of side products, such as the homocoupling of the aryl halide or hydrodehalogenation (loss of the halogen), reduces the yield of the desired this compound.[2]
-
Ligand Optimization: The choice of ligand is crucial for promoting the desired C-O bond formation over side reactions.[3] Ligands stabilize the copper catalyst and facilitate the key steps of the catalytic cycle.[2]
-
Base Selection: The base can influence the prevalence of side reactions.
Q3: My reaction seems to stall before the starting materials are fully consumed. What are the possible causes?
A: Reaction stalling is typically due to catalyst decomposition or inhibition.
-
Catalyst Decomposition: The active Cu(I) species can be unstable under reaction conditions, leading to the formation of inactive copper colloids or oxides.[9] This can sometimes be observed by the reaction mixture turning black.[9]
-
Solution: Use a stabilizing ligand to protect the catalyst.[2] Ensure a strictly inert atmosphere is maintained throughout the reaction.
-
-
Product Inhibition: In some cases, the product itself or intermediates can coordinate to the copper center and inhibit the catalytic cycle.
-
Solution: Consider using a higher catalyst loading or screening different ligand systems that may be less susceptible to product inhibition.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a ligand in the Ullmann condensation?
A: In modern Ullmann reactions, ligands are essential. They bind to the copper center, increasing its solubility and stabilizing the active catalytic species. This allows the reaction to proceed under much milder conditions (lower temperatures and catalyst loadings) and with higher yields and functional group tolerance compared to traditional, ligand-free methods.[2][5]
Q2: How do I choose the optimal copper source, base, and solvent?
A:
-
Copper Source: While various copper sources can be used, Cu(I) salts like CuI are generally preferred as they are believed to be the active catalytic species.[3][5] If using a Cu(II) salt, an in-situ reduction may be required.
-
Base: A strong base is required to deprotonate the phenol, making it nucleophilic. The choice of base is critical, with Cs₂CO₃ and K₃PO₄ being highly effective and commonly used.[3][8] The base should be anhydrous and finely powdered to ensure good solubility and reactivity.
-
Solvent: High-boiling polar aprotic solvents are typically used to ensure the reagents remain in solution at the required reaction temperature.[4] Common choices include DMF, DMSO, dioxane, and N-methylpyrrolidone (NMP).[4] The choice of solvent can significantly impact reaction rate and yield, so screening may be necessary.
Q3: Which combination of starting materials is better: 4-hydroxybenzaldehyde with a halobenzene, or phenol with a 4-halobenzaldehyde?
A: The reaction between phenol and a 4-halobenzaldehyde is generally preferred. The electron-withdrawing aldehyde group on the 4-halobenzaldehyde makes the aryl halide more susceptible to nucleophilic attack, accelerating the reaction.[4] Conversely, the aldehyde group on 4-hydroxybenzaldehyde makes the phenolic proton more acidic but can decrease the nucleophilicity of the resulting phenoxide, potentially slowing the reaction.[6] For the 4-halobenzaldehyde, using 4-iodobenzaldehyde will typically give higher yields and faster reaction rates than 4-bromobenzaldehyde.[2]
Q4: What are the key safety precautions for this reaction?
A:
-
Reagents: Handle copper catalysts and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inert Atmosphere: When working with inert gases, ensure proper setup to avoid pressure buildup.
-
Heating: Use a well-controlled heating mantle or oil bath with a temperature probe to avoid overheating, which can lead to decomposition and pressure buildup, especially with high-boiling solvents like DMF or DMSO.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different components can affect the yield of diaryl ether synthesis in Ullmann-type reactions. While not exclusively for this compound, these trends are highly applicable.
Table 1: Effect of Ligand and Base on Diaryl Ether Synthesis
| Entry | Aryl Halide | Phenol | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Iodotoluene | Phenol | CuI (5) | L-Proline (20) | K₂CO₃ (2) | DMSO | 90 | ~85 |
| 2 | 4-Iodotoluene | Phenol | CuI (5) | N,N-Dimethylglycine (20) | K₃PO₄ (2) | Dioxane | 100 | ~92 |
| 3 | 4-Bromotoluene | Phenol | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2) | Toluene | 110 | ~88 |
| 4 | 4-Chlorotoluene | Phenol | CuI (10) | Oxalic Diamide (20) | K₃PO₄ (2) | DMF | 130 | ~75 |
Data compiled and adapted from general principles outlined in cited literature.[2][3][5]
Table 2: Effect of Copper Source and Solvent
| Entry | Aryl Halide | Phenol | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Iodobenzaldehyde | Phenol | CuI (5) | L-Proline (20) | K₃PO₄ (2) | DMF | 110 | High |
| 2 | 4-Iodobenzaldehyde | Phenol | Cu₂O (2.5) | L-Proline (20) | K₃PO₄ (2) | DMF | 110 | High |
| 3 | 4-Iodobenzaldehyde | Phenol | CuI (5) | L-Proline (20) | K₃PO₄ (2) | DMSO | 110 | High |
| 4 | 4-Iodobenzaldehyde | Phenol | CuI (5) | L-Proline (20) | K₃PO₄ (2) | Toluene | 110 | Moderate |
This table illustrates general trends. Specific yields can vary significantly based on the exact substrates and reaction purity.
Experimental Protocols
Ligand-Promoted Ullmann Synthesis of this compound
This protocol is a representative example using L-proline as a ligand.
Materials:
-
4-Iodobenzaldehyde (1.0 mmol, 232 mg)
-
Phenol (1.2 mmol, 113 mg)
-
Copper(I) Iodide (CuI) (0.1 mmol, 19 mg)
-
L-Proline (0.2 mmol, 23 mg)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 424 mg)
-
Anhydrous Dimethylformamide (DMF) (4 mL)
Procedure:
-
Reaction Setup: To a dry oven-dried Schlenk flask, add 4-iodobenzaldehyde, phenol, CuI, L-proline, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF (4 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110°C and stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS until the 4-iodobenzaldehyde is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with 1M aqueous HCl (2 x 15 mL) to remove residual phenol, followed by saturated aqueous sodium bicarbonate (15 mL), and finally with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Visualization of Experimental Workflow
Caption: General experimental workflow for Ullmann synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of Crude 4-Phenoxybenzaldehyde by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-phenoxybenzaldehyde using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities depend on the synthetic route. If prepared by oxidation of 4-phenoxytoluene, impurities may include unreacted starting material and over-oxidation product, 4-phenoxybenzoic acid. Due to air oxidation, 4-phenoxybenzoic acid is a common impurity regardless of the synthetic method.[1] If synthesized via a Williamson ether synthesis from phenol and a 4-halobenzaldehyde, unreacted starting materials can also be present.
Q2: What is a good starting mobile phase for the column chromatography of this compound on silica gel?
A2: A common and effective mobile phase system for aromatic aldehydes is a mixture of n-hexane and ethyl acetate.[2][3] A good starting point for method development is an 80:20 mixture of n-hexane:ethyl acetate.[2] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column.
Q3: My this compound seems to be decomposing on the silica gel column. What can I do?
A3: Aldehydes can sometimes be unstable on silica gel, which is slightly acidic.[1] To mitigate this, you can consider the following:
-
Deactivated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize its acidity.
-
Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina or Florisil.[4]
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends on the stationary phase.
Q4: How can I confirm if my compound is stable on silica gel before running a column?
A4: You can perform a 2D TLC experiment. Spot your crude material on one corner of a TLC plate and run it in a suitable solvent system. After the run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.
Q5: The separation between this compound and an impurity is poor on TLC. How can I improve it?
A5: To improve separation (resolution), you can:
-
Optimize the Mobile Phase: Systematically vary the ratio of your hexane/ethyl acetate mixture. Decreasing the polarity (increasing the proportion of hexane) will generally lead to lower Rf values and potentially better separation.
-
Try a Different Solvent System: Incorporating a different solvent, such as dichloromethane, can alter the selectivity of the separation.
Q6: Are there any non-chromatographic methods to purify crude this compound?
A6: Yes, a classical and effective method for purifying aldehydes is through the formation of a bisulfite adduct.[1][5] The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered off from non-aldehydic impurities. The pure aldehyde can then be regenerated by treating the adduct with a base.[1][5]
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
1. Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
n-Hexane
-
Ethyl acetate
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
TLC plates (silica gel coated)
-
Collection tubes/flasks
-
Rotary evaporator
2. Method Development (TLC):
-
Dissolve a small amount of the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various ratios of n-hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives your product an Rf value of approximately 0.2-0.3 and good separation from impurities.[3]
3. Column Packing (Slurry Method):
-
Plug the bottom of the column with a small piece of cotton or glass wool.[6]
-
Add a small layer of sand (about 1 cm) on top of the plug.[6]
-
In a beaker, make a slurry of silica gel in the chosen mobile phase.[6]
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.[6]
-
Allow the silica to settle, and then add another thin layer of sand on top to protect the silica bed.[6]
-
Drain the solvent until the level is just at the top of the sand.
4. Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent if necessary.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If necessary, you can gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
6. Product Isolation:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
| Compound | Mobile Phase (n-Hexane:Ethyl Acetate) | Approximate Rf Value | Reference |
| 3-Methoxy-4-phenoxybenzaldehyde | 80:20 | Not specified, but successfully purified | [2] |
| 4-Chlorobenzaldehyde | 20:1 | 0.6 | [7] |
| 4-(Dimethyl)aminobenzaldehyde | 10:1 | 0.4 | [7] |
| Benzaldehyde | 1.2:1 (EtOAc:Hex) | 0.9 | [8] |
Note: Rf values are highly dependent on the specific conditions (TLC plate, temperature, etc.) and should be used as a guideline.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Troubleshooting Guide
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
identifying side products in the synthesis of 4-phenoxybenzaldehyde
This technical support center provides troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-phenoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and well-established methods for synthesizing this compound are the Williamson ether synthesis and the Ullmann condensation. The Williamson ether synthesis involves the reaction of a phenoxide with a halo-benzaldehyde, or a substituted phenol with a benzyl halide. The Ullmann condensation is a copper-catalyzed reaction between a phenol and an aryl halide.
Q2: What are the most common side products I should be aware of?
A2: The side products largely depend on the synthetic route chosen.
-
Williamson Ether Synthesis: Potential side products include those arising from elimination reactions, especially if sterically hindered reagents are used, and C-alkylation of the phenoxide.[1][2]
-
Ullmann Condensation: Common side products include homocoupling of the aryl halide to form biphenyl derivatives.[3] Oxidation of the aldehyde or phenol starting material can also occur, particularly at the high temperatures often required for this reaction.[3]
Q3: My reaction is complete, but the crude product is a dark oil. What are the likely impurities?
A3: A dark, oily crude product often indicates the presence of polymeric materials or colored byproducts. In the Williamson synthesis, this could be due to side reactions of the aldehyde or phenoxide at elevated temperatures. For the Ullmann condensation, high temperatures can lead to the formation of various colored impurities. Incomplete reaction and the presence of unreacted starting materials can also contribute to an oily consistency.
Q4: How can I effectively purify my crude this compound?
A4: The most common methods for purifying this compound are column chromatography and crystallization.
-
Column Chromatography: Silica gel column chromatography using a gradient of ethyl acetate in hexane is an effective method for separating the product from both more polar and less polar impurities.[4]
-
Crystallization: If the crude product is a solid or can be solidified, crystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be a highly effective purification technique.[5]
-
Bisulfite Adduct Formation: For purifying aldehydes, forming a bisulfite adduct is a classic and effective method. The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be separated by filtration. The aldehyde can then be regenerated by treatment with an acid or base.
Troubleshooting Guides
Williamson Ether Synthesis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete deprotonation of the phenol. 2. Poor quality of the alkyl halide. 3. Inappropriate solvent. 4. Reaction temperature is too low. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is anhydrous. 2. Use a freshly opened or purified bottle of the alkyl halide. 3. Use a polar aprotic solvent like DMF or DMSO.[1] 4. Gradually increase the reaction temperature. |
| Formation of Elimination Side Products | Use of a sterically hindered alkyl halide (secondary or tertiary).[1] | Use a primary alkyl halide if possible. If a secondary halide is necessary, use a less sterically hindered base and milder reaction conditions. |
| Presence of C-Alkylated Byproduct | The phenoxide ion can act as a nucleophile through both the oxygen and the aromatic ring.[1] | This is an inherent reactivity of phenoxides. Purification by column chromatography is usually effective in separating the O- and C-alkylated isomers. |
Ullmann Condensation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive copper catalyst. 2. Inappropriate base. 3. Low reaction temperature. 4. Poor solvent choice. | 1. Use a fresh, high-purity copper catalyst (e.g., CuI). Activation of copper powder with iodine or dilute acid may be necessary.[3] 2. Use a strong, non-nucleophilic base like K₂CO₃ or Cs₂CO₃.[3] 3. Gradually increase the reaction temperature; traditional Ullmann reactions often require high temperatures.[6] 4. Use a high-boiling polar aprotic solvent such as DMF or NMP.[6] |
| Significant Formation of Homocoupled Byproduct | The aryl halide reacts with itself. This is a common side reaction in Ullmann condensations.[3] | 1. Use a slight excess of the phenol. 2. Optimize the catalyst and ligand loading to favor the cross-coupling reaction. |
| Oxidation of Aldehyde or Phenol | The reaction is run at high temperatures in the presence of air.[3] | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid excessively high temperatures if possible by using a more active catalyst system. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol is adapted from a similar synthesis of a substituted phenoxybenzaldehyde.[7]
Materials:
-
4-Hydroxybenzaldehyde
-
Bromobenzene
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF (approximately 10 mL per gram of 4-hydroxybenzaldehyde).
-
Stir the suspension at room temperature for 20 minutes.
-
Add bromobenzene (1.1 eq) to the stirred suspension.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Ullmann Condensation for the Synthesis of this compound
This protocol is a general procedure for the Ullmann ether synthesis.[8]
Materials:
-
4-Chlorobenzaldehyde
-
Phenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Copper(I) Iodide (CuI)
-
Pyridine (as solvent and ligand)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add pyridine as the solvent.
-
Add 4-chlorobenzaldehyde (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 115 °C) under an inert atmosphere of nitrogen or argon.
-
Monitor the reaction progress by TLC. The reaction may require 24-48 hours for completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with 1M HCl to remove pyridine, then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Williamson Ether Synthesis Workflow for this compound.
Caption: Ullmann Condensation Workflow for this compound.
Caption: General Troubleshooting Logic for this compound Synthesis.
References
Technical Support Center: Optimizing Reaction Temperature for 4-Phenoxybenzaldehyde Derivative Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-phenoxybenzaldehyde derivatives. The focus of this guide is the critical role of reaction temperature in optimizing yield, purity, and reaction time for the two primary synthetic routes: the Ullmann Condensation and Nucleophilic Aromatic Substitution (SNAr).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, with a focus on temperature-related challenges.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a low yield or has not proceeded at all. How can I troubleshoot this?
A: Low or no yield is a common issue that can often be traced back to suboptimal reaction temperature, among other factors. Below is a systematic guide to troubleshooting.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature:
-
Ullmann Condensation: Traditional Ullmann reactions require high temperatures, often in excess of 150-200°C, to proceed efficiently.[1][2] Modern ligand-accelerated Ullmann couplings can be conducted at significantly lower temperatures, typically in the range of 80-120°C.[3][4] If you are using a ligand-based system and observing low yield, a modest increase in temperature within this range may be beneficial. Conversely, for traditional high-temperature Ullmann reactions, ensure your setup can consistently maintain the required temperature.
-
Nucleophilic Aromatic Substitution (SNAr): The optimal temperature for SNAr is highly dependent on the substrate and solvent. For the synthesis of this compound derivatives from activated aryl halides (e.g., 4-fluorobenzaldehyde), temperatures around 140°C in a polar aprotic solvent like DMSO or DMF are often effective.[5][6] If the reaction is sluggish, a moderate increase in temperature may be necessary. However, be cautious of exceeding the optimal temperature, as this can lead to side reactions.
-
-
Inactive Catalyst (Ullmann Condensation):
-
The copper catalyst is central to the Ullmann reaction. The active species is typically Cu(I).[3] Ensure you are using a high-purity copper(I) salt (e.g., CuI). If using copper powder, it may need activation.
-
-
Inappropriate Base or Solvent:
-
The choice of base and solvent is intrinsically linked to the reaction temperature. For Ullmann reactions, strong, non-nucleophilic bases like potassium carbonate or cesium carbonate are common.[4] High-boiling polar aprotic solvents such as DMF or NMP are often used in traditional Ullmann reactions to achieve the necessary high temperatures.[1] For SNAr, polar aprotic solvents are also preferred to solvate the phenoxide and facilitate the reaction.
-
Issue 2: Formation of Significant By-products
Q: My reaction is producing a significant amount of impurities. How can I improve the purity of my product?
A: The formation of by-products is often temperature-dependent. Controlling the reaction temperature is crucial for minimizing side reactions.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of Aryl Halide (Ullmann Condensation):
-
This is a common side reaction in Ullmann condensations, leading to the formation of biphenyl derivatives.[4] While not solely temperature-dependent, excessively high temperatures can promote this and other side reactions. Using a slight excess of the phenol component and optimizing the catalyst and ligand loading can help favor the desired cross-coupling.
-
-
Degradation of Starting Materials or Product:
-
The aldehyde functional group can be sensitive to high temperatures and may undergo oxidation or other transformations.[4] If you observe product degradation, consider lowering the reaction temperature. This is a key advantage of modern, milder Ullmann protocols and a reason to carefully control the temperature in SNAr reactions.
-
-
Side Reactions of the Aldehyde:
-
At elevated temperatures, the aldehyde group can participate in undesired side reactions. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the Ullmann condensation synthesis of this compound derivatives?
A1: The optimal temperature for the Ullmann condensation depends on the specific protocol:
-
Traditional Ullmann: Requires high temperatures, typically between 150°C and 220°C.[2]
-
Modern Ligand-Accelerated Ullmann: Can be performed under much milder conditions, usually in the range of 80°C to 120°C.[3][4] The use of ligands like N,N-dimethylglycine can significantly lower the required temperature.
Q2: What is the recommended temperature for the SNAr synthesis of this compound derivatives?
A2: For the SNAr reaction of an activated aryl halide like 4-fluorobenzaldehyde with a phenoxide, a temperature of around 140°C in a solvent like DMSO is a good starting point.[5] However, the optimal temperature can vary based on the specific substrates and solvent used.
Q3: How does temperature affect the reaction time?
A3: Generally, higher temperatures lead to faster reaction rates. However, for both Ullmann and SNAr reactions, it is crucial to find a balance. Excessively high temperatures can lead to the formation of by-products and degradation, which will complicate purification and lower the overall isolated yield.[7] It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.
Q4: Can I use a lower temperature for a longer period to improve selectivity?
A4: In many cases, yes. Running the reaction at a lower temperature for an extended period can improve the selectivity and reduce the formation of temperature-induced by-products. This is particularly relevant for modern ligand-accelerated Ullmann reactions and SNAr syntheses where milder conditions are often preferred.
Data Presentation
The following table summarizes the impact of reaction temperature on the yield of this compound derivatives based on typical results reported in the literature for analogous systems. Note: This data is compiled for illustrative purposes and actual results may vary depending on specific substrates, reagents, and reaction conditions.
| Reaction Type | Aryl Halide | Phenol | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) | Reference(s) |
| Ullmann Condensation | 4-Bromobenzaldehyde | Phenol | CuI / Cs₂CO₃ | Dioxane | 90 | 24 | ~75-85 | [3][4] |
| Ullmann Condensation | 4-Bromobenzaldehyde | Phenol | CuI / K₃PO₄ | Toluene | 110 | 12 | ~80-90 | [4] |
| SNAr | 4-Fluorobenzaldehyde | 4-Methoxyphenol | K₂CO₃ | DMSO | 140 | 0.5 | ~80-95 | [5][6] |
| Williamson Ether Synthesis | 4-Hydroxybenzaldehyde | Phenacyl Bromide | Triethylamine | Methanol | Room Temp. | 7 | ~60 | [8][9] |
Experimental Protocols
Protocol 1: Ligand-Accelerated Ullmann Synthesis of this compound
This protocol is a representative example of a modern, milder Ullmann condensation.
Materials:
-
4-Bromobenzaldehyde
-
Phenol
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine (as ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.0 mmol), phenol (1.2 mmol), CuI (0.05 mmol, 5 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Place the vessel in a preheated oil bath at 100°C and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
Protocol 2: SNAr Synthesis of 4-(4-Methoxyphenoxy)benzaldehyde
This protocol describes a one-step SNAr synthesis.[5][6]
Materials:
-
4-Fluorobenzaldehyde
-
4-Methoxyphenol
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction tube, combine 4-fluorobenzaldehyde (2.0 mmol), 4-methoxyphenol (2.0 mmol), and an excess of potassium carbonate.
-
Add DMSO (2 mL) to the mixture.
-
Heat the mixture in a preheated oil bath at 140°C for 30 minutes.
-
After 30 minutes, cool the reaction mixture in an ice-water bath for at least 10 minutes.
-
Add water (6 mL) to the cooled mixture and stir thoroughly to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/dichloromethane).[5]
Mandatory Visualizations
Caption: Comparative experimental workflows for Ullmann and SNAr syntheses.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
preventing byproduct formation in 4-phenoxybenzaldehyde reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the synthesis of 4-phenoxybenzaldehyde, focusing on the prevention of byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective methods for synthesizing this compound are the Ullmann condensation and the Williamson ether synthesis. The Ullmann condensation typically involves the reaction of a phenoxide with an aryl halide in the presence of a copper catalyst. The Williamson ether synthesis involves the reaction of a phenoxide with an alkyl or aryl halide.
Q2: What is the most common byproduct in the synthesis of this compound?
A2: A significant byproduct that can form, particularly in Ullmann-type reactions, is diphenyl ether. This occurs through the self-coupling of the phenol starting material or reaction with a de-halogenated intermediate. Other potential byproducts depend on the specific reaction conditions and starting materials and can include products of over-oxidation or incomplete reaction.
Q3: How can I monitor the progress of my reaction and identify byproducts?
A3: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the reaction progress and identifying the components of the reaction mixture, including the desired product and any byproducts.[1] Thin-layer chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's progress.
Q4: My reaction yield is consistently low. What are the likely causes?
A4: Low yields can stem from several factors. In Ullmann condensations, inactive catalysts, inappropriate reaction temperatures, or the presence of moisture can significantly reduce yield. For Williamson ether synthesis, side reactions like elimination, especially with certain alkyl halides, can compete with the desired ether formation. Incomplete deprotonation of the phenol can also be a factor.
Q5: What is the best method for purifying crude this compound?
A5: The choice of purification method depends on the nature and quantity of the impurities. Fractional distillation under reduced pressure is often effective due to the relatively high boiling point of this compound (185 °C at 14 mmHg).[2] For smaller scales or to remove polar impurities, column chromatography on silica gel is a common and effective technique. Recrystallization can also be employed for final purification.
Troubleshooting Guides
Ullmann Condensation Route: (e.g., 4-chlorobenzaldehyde and phenol)
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive copper catalyst. | Use a fresh, high-purity copper(I) salt (e.g., CuI). Activate copper powder with iodine or dilute acid if necessary. |
| Reaction temperature is too low. | Traditional Ullmann reactions require high temperatures (often >150 °C). Gradually increase the temperature, but be mindful of potential starting material decomposition. | |
| Inappropriate solvent. | High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically required for classical Ullmann reactions.[3] | |
| Significant Diphenyl Ether Byproduct | Homocoupling of the phenoxide. | Use a slight excess of the 4-chlorobenzaldehyde to favor the cross-coupling reaction. Ensure anhydrous conditions, as water can facilitate side reactions. |
| High reaction temperature. | While high temperatures are needed, excessive heat can promote side reactions. Optimize the temperature to find a balance between reaction rate and selectivity. | |
| Formation of Dehalogenated Byproducts (e.g., Benzaldehyde) | Presence of protic impurities. | Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial. |
| Hydrogen donation from the solvent. | Select a solvent less prone to acting as a hydrogen donor. Anhydrous DMF or NMP are generally good choices. |
Williamson Ether Synthesis Route: (e.g., 4-hydroxybenzaldehyde and bromobenzene)
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete deprotonation of 4-hydroxybenzaldehyde. | Use a strong, non-nucleophilic base such as potassium carbonate or cesium carbonate to ensure complete formation of the phenoxide. |
| Low reactivity of bromobenzene. | Aryl halides are less reactive in SN2 reactions. This route may require higher temperatures and longer reaction times compared to reactions with alkyl halides. The Ullmann condensation is often preferred for diaryl ether synthesis. | |
| Formation of Alkene Byproducts (if using an alkyl halide instead of an aryl halide) | E2 elimination is competing with SN2 substitution. | This is more common with secondary and tertiary alkyl halides. If possible, use a primary alkyl halide. Lowering the reaction temperature can also favor the SN2 pathway. |
| C-Alkylation of the Phenoxide | The phenoxide is an ambident nucleophile. | While O-alkylation is generally favored, some C-alkylation can occur. Using polar aprotic solvents can help to solvate the cation and leave a "naked" and more reactive oxygen anion, favoring O-alkylation. |
Experimental Protocols
Protocol 1: Ullmann Condensation Synthesis of this compound
Materials:
-
4-Chlorobenzaldehyde
-
Phenol
-
Potassium Carbonate (anhydrous)
-
Copper(I) Iodide (CuI)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Toluene
-
Hydrochloric Acid (1 M)
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF to the flask.
-
Heat the mixture to 120°C with stirring.
-
Once the temperature has stabilized, add 4-chlorobenzaldehyde (1.2 eq) dissolved in a minimal amount of anhydrous DMF dropwise over 30 minutes.
-
Reaction: Maintain the reaction temperature at 140-150°C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 1 M HCl and extract with toluene (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Williamson Ether Synthesis of this compound
Materials:
-
4-Hydroxybenzaldehyde
-
Bromobenzene
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Stir the suspension at room temperature for 20 minutes to facilitate the formation of the phenoxide.
-
Add bromobenzene (1.1 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (around 150°C) with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS. This reaction may require a longer reaction time (24-48 hours) due to the lower reactivity of the aryl halide.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with deionized water to remove DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system.
Data Presentation
Table 1: Comparison of Typical Reaction Conditions and Outcomes
| Parameter | Ullmann Condensation | Williamson Ether Synthesis |
| Reactants | 4-Chlorobenzaldehyde, Phenol | 4-Hydroxybenzaldehyde, Bromobenzene |
| Catalyst | Copper(I) Iodide | None (base-mediated) |
| Base | Potassium Carbonate | Potassium Carbonate |
| Solvent | DMF, NMP | DMF, Acetone |
| Temperature | 140-160 °C | 150-160 °C (reflux) |
| Typical Yield | 60-80% | 40-60% |
| Primary Byproduct | Diphenyl ether | Unreacted starting materials |
| Illustrative Byproduct % | 5-15% Diphenyl ether | >20% Unreacted starting materials |
Note: Byproduct percentages are illustrative and can vary significantly based on specific reaction conditions.
Visualizations
Caption: Experimental workflow for Ullmann condensation.
Caption: Logic diagram for common byproduct formation.
References
troubleshooting guide for low conversion rates in 4-phenoxybenzaldehyde synthesis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of 4-phenoxybenzaldehyde. The content is presented in a question-and-answer format to directly address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound synthesis via Ullmann condensation is resulting in a very low yield. What are the potential causes and how can I improve it?
Low yields in an Ullmann condensation for diaryl ether synthesis are a common issue and can often be attributed to several key factors related to the catalyst, reagents, and reaction conditions.[1]
Potential Causes & Solutions:
-
Inactive Copper Catalyst: The active catalyst is typically a Cu(I) species. If you are using copper powder, it may be oxidized and inactive. For modern ligand-assisted couplings, the Cu(I) salt may have degraded.
-
Solution: For traditional Ullmann reactions, activate copper powder by washing it with a dilute acid or a solution of iodine.[1] For modern variations, use a freshly opened, high-purity Cu(I) salt (e.g., CuI). Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
-
-
Inappropriate Base: The base is crucial for the deprotonation of the phenol. If the base is not strong enough or is sterically hindered, the reaction will not proceed efficiently.
-
Suboptimal Reaction Temperature: Traditional Ullmann condensations often require high temperatures (frequently over 210°C) to proceed.[1] Modern ligand-accelerated versions can be run at lower temperatures, but still require sufficient thermal energy.
-
Solution: If using a traditional method, ensure your reaction temperature is sufficiently high. For modern catalyzed reactions, a temperature range of 90-110°C is often effective.[1] Consider a systematic temperature optimization study for your specific substrate combination.
-
-
Poor Solvent Choice: The solvent needs to have a high boiling point and be able to dissolve the reactants and catalyst.
Q2: I am observing significant byproduct formation in my Ullmann condensation. What are these byproducts and how can I minimize them?
The most common byproduct in Ullmann condensations for diaryl ether synthesis is the homocoupling of the aryl halide.
Potential Cause & Solutions:
-
Homocoupling of the Aryl Halide: This side reaction leads to the formation of a biaryl compound from two molecules of your aryl halide starting material.
-
Solution:
-
Adjust Stoichiometry: Use a slight excess of the phenol component relative to the aryl halide.[1]
-
Optimize Catalyst Loading: While counterintuitive, sometimes reducing the catalyst loading can disfavor the homocoupling pathway.
-
Ligand Selection: For modern Ullmann reactions, the choice of ligand is critical. Ligands like N,N-dimethylglycine or 1,10-phenanthroline can promote the desired C-O bond formation over C-C homocoupling.[3]
-
-
Q3: My Williamson ether synthesis of this compound has a low conversion rate. What should I troubleshoot?
The Williamson ether synthesis, which proceeds via an SN2 mechanism, is sensitive to the choice of reagents, solvent, and reaction conditions.[4][5]
Potential Causes & Solutions:
-
Incomplete Deprotonation of Phenol: The reaction requires the formation of a phenoxide ion, which is a potent nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be low.
-
Poor Leaving Group on the Aryl Electrophile: While typically an aryl halide is used, the reactivity follows the order I > Br > Cl. Using an unactivated aryl chloride will result in a very slow reaction.
-
Solution: If possible, use an aryl iodide or bromide. For less reactive aryl halides, consider using a copper catalyst to facilitate an Ullmann-type reaction.[6]
-
-
Inappropriate Solvent: The solvent has a significant impact on the SN2 reaction rate.
-
Side Reactions: The primary side reaction of concern is C-alkylation, where the electrophile reacts with the aromatic ring of the phenoxide instead of the oxygen atom.[4][6]
-
Solution: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor the desired O-alkylation.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Ullmann Condensation
| Parameter | Traditional Ullmann | Modern Ligand-Assisted Ullmann |
| Catalyst | Stoichiometric Copper Powder | Catalytic Cu(I) salt (e.g., CuI) |
| Ligand | None | N,N-dimethylglycine, 1,10-phenanthroline, etc. |
| Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | NMP, DMF, Nitrobenzene | Dioxane, Toluene |
| Temperature | > 210°C | 90 - 110°C |
| Atmosphere | Inert atmosphere recommended | Inert atmosphere critical |
Table 2: Typical Reagents for Williamson Ether Synthesis of this compound
| Reagent | Role | Common Examples | Notes |
| Phenolic Component | Nucleophile Precursor | 4-Hydroxybenzaldehyde | Must be deprotonated to form the active nucleophile. |
| Aryl Component | Electrophile | Bromobenzene, Iodobenzene | Reactivity: I > Br >> Cl. |
| Base | Deprotonating Agent | NaH, KH, K₂CO₃ | Must be strong enough for complete deprotonation. |
| Solvent | Reaction Medium | DMF, DMSO, Acetone | Polar aprotic solvents are preferred.[7][8] |
Experimental Protocols
Protocol 1: Modified Ullmann Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-Hydroxybenzaldehyde
-
Bromobenzene
-
Copper(I) iodide (CuI)
-
N,N-dimethylglycine (as ligand)
-
Potassium carbonate (K₂CO₃), dried
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), bromobenzene (1.1 eq), CuI (0.1 eq), N,N-dimethylglycine (0.2 eq), and dried K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Heating: Heat the reaction mixture to 110°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel and wash with a dilute aqueous ammonia solution to remove residual copper, followed by water and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Williamson Ether Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-Hydroxybenzaldehyde
-
Bromobenzene
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous K₂CO₃ (1.5 - 2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Stirring: Stir the suspension at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.
-
Addition of Electrophile: Slowly add bromobenzene (1.1 - 1.2 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and any remaining salts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction scheme for the Ullmann condensation synthesis of this compound.
Caption: Reaction pathway for the Williamson ether synthesis of this compound.
Caption: A logical workflow for troubleshooting low conversion rates.
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
methods for removing unreacted starting materials from 4-phenoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-phenoxybenzaldehyde. Here, you will find detailed information on methods for removing unreacted starting materials and other impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Given that this compound is typically synthesized via a nucleophilic aromatic substitution reaction (such as the Ullmann condensation or Williamson ether synthesis), the most common impurities are unreacted starting materials. These include:
-
Unreacted Phenol: Due to its acidic nature, it can be carried through the initial work-up if not adequately removed.
-
Unreacted 4-halobenzaldehyde: Typically 4-fluorobenzaldehyde or 4-chlorobenzaldehyde, which can persist if the reaction has not gone to completion.
-
Homocoupled byproducts: In the case of Ullmann-type reactions, side products from the coupling of the aryl halide with itself can sometimes be observed.
-
Residual catalyst: If a copper catalyst is used in the synthesis, traces may remain in the crude product.
Q2: Which purification method is most effective for removing unreacted phenol?
A2: An aqueous basic wash is the most straightforward and effective method for removing unreacted phenol. Phenol is acidic and will be deprotonated by a base such as sodium hydroxide (NaOH) to form sodium phenoxide, which is highly soluble in water and can be easily separated from the organic layer containing the this compound.
Q3: Can column chromatography be used to separate this compound from unreacted 4-fluorobenzaldehyde?
A3: Yes, column chromatography is a highly effective technique for this separation. This compound is significantly less polar than 4-fluorobenzaldehyde. Using a non-polar eluent system, such as a mixture of hexane and ethyl acetate, the less polar this compound will elute from the column before the more polar 4-fluorobenzaldehyde.
Q4: Is recrystallization a suitable method for the final purification of this compound?
A4: Recrystallization can be an excellent final purification step to obtain high-purity this compound, particularly for removing small amounts of remaining impurities and achieving a crystalline solid product. The key is to select an appropriate solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution upon cooling.
Q5: What is the purpose of forming a bisulfite adduct, and is it useful for purifying this compound?
A5: The formation of a bisulfite adduct is a classical and highly selective method for purifying aldehydes. The aldehyde reacts with sodium bisulfite to form a solid, water-soluble adduct, which can be separated from non-aldehydic impurities by filtration or extraction. The purified aldehyde can then be regenerated by treating the adduct with a base or acid. This method is particularly useful if you have significant non-aldehydic impurities that are difficult to remove by other means.
Troubleshooting Guides
Issue 1: Incomplete Removal of Phenol after Aqueous Wash
| Possible Cause | Troubleshooting Step |
| Insufficient amount of base used. | Ensure a molar excess of base (e.g., 1N NaOH) is used to react with all the phenol. |
| Inadequate mixing during extraction. | Vigorously shake the separatory funnel for at least 1-2 minutes to ensure thorough mixing of the organic and aqueous phases. |
| Emulsion formation. | If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break the emulsion. |
Issue 2: Poor Separation during Column Chromatography
| Possible Cause | Troubleshooting Step |
| Incorrect solvent system polarity. | Optimize the eluent system using thin-layer chromatography (TLC) beforehand. For separating this compound from more polar starting materials, start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity if needed. |
| Column overloading. | Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Cracking or channeling of the silica gel. | Pack the column carefully to ensure a homogenous and compact stationary phase. Applying gentle air pressure can help in creating a well-packed column. |
Issue 3: Difficulty with Recrystallization
| Possible Cause | Troubleshooting Step |
| Oiling out instead of crystallization. | This occurs if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. |
| No crystal formation upon cooling. | The solution may not be saturated. Evaporate some of the solvent to increase the concentration and try cooling again. Scratching the inside of the flask with a glass rod or adding a seed crystal can also induce crystallization. |
| Low recovery of purified product. | Too much solvent may have been used, or the product has significant solubility in the cold solvent. Minimize the amount of hot solvent used for dissolution and ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
Data Presentation
The following table provides illustrative data on the effectiveness of different purification methods for removing common starting materials from a crude this compound sample. Please note that this data is for comparative and illustrative purposes and actual results may vary depending on the specific experimental conditions.
| Purification Method | Initial Phenol Content (%) | Final Phenol Content (%) | Initial 4-Fluorobenzaldehyde Content (%) | Final 4-Fluorobenzaldehyde Content (%) | Overall Purity of this compound (%) |
| Aqueous Wash (1N NaOH) | 5.0 | < 0.1 | 5.0 | 4.8 | ~90 |
| Column Chromatography | 5.0 | 0.5 | 5.0 | < 0.1 | > 98 |
| Recrystallization (n-heptane) | 1.0 | < 0.1 | 1.0 | 0.2 | > 99 |
| Combination (Wash + Column) | 5.0 | < 0.1 | 5.0 | < 0.1 | > 99 |
Experimental Protocols
Protocol 1: Purification by Aqueous Wash
This protocol describes the removal of acidic impurities, such as unreacted phenol, from a crude solution of this compound.
Materials:
-
Crude this compound dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)
-
1N Sodium hydroxide (NaOH) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent (approximately 10 volumes of solvent to 1 volume of crude product).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1N NaOH solution, stopper the funnel, and shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with 1N NaOH solution.
-
Wash the organic layer with an equal volume of deionized water to remove any residual NaOH.
-
Finally, wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water.
-
Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare the Column: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool at the bottom and cover it with a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 98:2 hexane:ethyl acetate). Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample to the top of the silica gel.
-
Elute the Column: Carefully add the eluent to the top of the column. Apply gentle air pressure to begin eluting the sample through the column.
-
Collect Fractions: Collect the eluate in fractions using test tubes.
-
Monitor the Separation: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp. This compound will have a different Rf value than the more polar starting materials.
-
Combine and Concentrate: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., n-heptane, ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through them. For final drying, the crystals can be placed in a vacuum oven.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purifying this compound.
Technical Support Center: Scale-Up Production of 4-Phenoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the scale-up production of 4-phenoxybenzaldehyde. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and a representative experimental protocol for pilot-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The two most prevalent methods for the industrial synthesis of this compound are the Ullmann condensation and the Williamson ether synthesis. The Ullmann condensation typically involves the reaction of a phenoxide with an aryl halide in the presence of a copper catalyst at elevated temperatures.[1][2][3] The Williamson ether synthesis, often facilitated by phase-transfer catalysis on an industrial scale, involves the reaction of a phenoxide with an alkyl or aryl halide.[4][5][6]
Q2: What are the primary challenges in scaling up the production of this compound?
A2: Key challenges during scale-up include:
-
Reaction Control: Managing the exothermic nature of the reaction in large reactors to ensure consistent temperature and prevent runaway reactions.
-
Mixing Efficiency: Achieving uniform mixing of heterogeneous reaction mixtures (solid-liquid or liquid-liquid) in large vessels is crucial for consistent product quality and yield.
-
Side Reactions: Increased potential for side reactions such as C-alkylation of the phenoxide, or homocoupling of the aryl halide, leading to impurities.[7]
-
Downstream Processing: Efficiently handling large volumes for filtration, washing, and purification of the final product can be challenging.
-
Safety: Handling large quantities of hazardous materials like phenol requires stringent safety protocols.[8]
Q3: What are the typical impurities found in commercially produced this compound?
A3: Common impurities can include unreacted starting materials (phenol, 4-chlorobenzaldehyde), byproducts from side reactions (e.g., C-alkylated phenols, biphenyl derivatives from Ullmann homocoupling), and residual solvents from the purification process. The specific impurity profile will depend on the synthetic route and reaction conditions used.
Q4: How can Phase Transfer Catalysis (PTC) benefit the scale-up of this compound synthesis?
A4: Phase Transfer Catalysis is highly beneficial for the Williamson ether synthesis on an industrial scale. It can increase reaction rates, improve yields, and allow for milder reaction conditions.[1][4][6][9] PTC facilitates the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase where the reaction with the aryl halide occurs, overcoming the immiscibility of the reactants.[4] This can lead to significant cost savings and a more environmentally friendly process.[1][9]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor reaction progress by GC or HPLC. Gradually increase reaction temperature and/or extend reaction time. |
| Poor Mixing: Inadequate agitation in the reactor, leading to localized concentration gradients and reduced mass transfer. | Increase agitator speed. Evaluate and optimize agitator design for the specific reactor geometry and reaction mixture viscosity. | |
| Deactivated Catalyst (Ullmann): Copper catalyst may be oxidized or poisoned. | Use fresh, high-purity catalyst. Consider in-situ activation of the copper catalyst. | |
| Moisture in the Reaction: Water can hydrolyze starting materials and deactivate reagents. | Ensure all reactants, solvents, and the reactor are thoroughly dried before starting the reaction. | |
| High Impurity Levels | Side Reactions (e.g., C-alkylation, homocoupling): Reaction temperature is too high, or incorrect stoichiometry. | Optimize reaction temperature to favor the desired O-alkylation. Carefully control the stoichiometry of the reactants. |
| Inefficient Purification: Suboptimal solvent system for extraction or crystallization. | Screen different solvent systems for extraction and recrystallization to improve impurity removal. Consider purification via bisulfite adduct formation. | |
| Product Discoloration | Oxidation: The product may be sensitive to air and light, especially at elevated temperatures. | Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen). Use antioxidants if necessary. Store the final product protected from light. |
| Residual Catalyst: Traces of copper catalyst can cause discoloration. | Implement an efficient catalyst removal step during work-up, such as filtration through a chelating resin or celite. | |
| Difficult Filtration | Fine Particle Size of Product: Rapid crystallization can lead to small particles that clog filter media. | Control the cooling rate during crystallization to promote the growth of larger, more easily filterable crystals. |
| Presence of Tarry Byproducts: Side reactions can produce viscous impurities that hinder filtration. | Optimize reaction conditions to minimize byproduct formation. Consider a pre-filtration step or the use of filter aids. |
Data Presentation
Table 1: Representative Pilot-Scale Reaction Parameters for Ullmann Condensation
| Parameter | Value |
| Reactants | |
| Phenol | 1.0 eq |
| 4-Chlorobenzaldehyde | 1.1 eq |
| Potassium Carbonate | 1.5 eq |
| Copper(I) Iodide | 0.1 eq |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 120-140 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-85% |
Table 2: Common Impurities and their Potential Sources
| Impurity | Potential Source |
| Phenol | Unreacted starting material |
| 4-Chlorobenzaldehyde | Unreacted starting material |
| 4-Hydroxybenzaldehyde | Hydrolysis of 4-chlorobenzaldehyde |
| Diphenyl ether | Side reaction of phenol |
| 4,4'-Diformyldiphenyl ether | Homocoupling of 4-chlorobenzaldehyde |
| 2-Phenoxybenzaldehyde | Isomeric impurity from starting materials or side reactions |
| C-Alkylated Phenols | Side reaction of the phenoxide with 4-chlorobenzaldehyde |
Experimental Protocols
Pilot-Scale Synthesis of this compound via Ullmann Condensation (Representative Protocol)
1. Reactor Preparation:
-
Ensure a 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Equip the reactor with a mechanical stirrer, thermocouple, condenser, and a port for solid and liquid additions.
2. Reactant Charging:
-
Charge the reactor with N,N-Dimethylformamide (DMF, 50 L).
-
Under a nitrogen blanket, add potassium carbonate (K₂CO₃, 10.4 kg, 75.2 mol).
-
Begin agitation and add phenol (4.7 kg, 49.9 mol).
-
Add copper(I) iodide (CuI, 0.95 kg, 5.0 mol).
-
Finally, add 4-chlorobenzaldehyde (7.7 kg, 54.8 mol).
3. Reaction:
-
Heat the reaction mixture to 130°C with continued stirring.
-
Maintain the temperature at 130-135°C for 18 hours.
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.
4. Work-up and Isolation:
-
Cool the reaction mixture to 60°C.
-
Quench the reaction by slowly adding water (100 L).
-
Extract the product with toluene (3 x 50 L).
-
Combine the organic layers and wash with 10% aqueous sodium hydroxide (2 x 20 L) to remove unreacted phenol.
-
Wash the organic layer with brine (20 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
5. Purification:
-
Purify the crude this compound by vacuum distillation.
Mandatory Visualizations
Caption: Ullmann condensation synthesis pathway for this compound.
Caption: Experimental workflow for the pilot-scale synthesis of this compound.
Caption: Logical troubleshooting workflow for scale-up production issues.
References
- 1. phasetransfer.com [phasetransfer.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. benchchem.com [benchchem.com]
- 6. jetir.org [jetir.org]
- 7. benchchem.com [benchchem.com]
- 8. dec-group.net [dec-group.net]
- 9. phasetransfer.com [phasetransfer.com]
Technical Support Center: 4-Phenoxybenzaldehyde Reactions and Ether Cleavage Avoidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with 4-phenoxybenzaldehyde, with a specific focus on preventing the unwanted cleavage of its ether linkage during common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: How stable is the ether bond in this compound?
A1: The diaryl ether linkage in this compound is generally stable under neutral and basic conditions.[1] However, it is susceptible to cleavage under strong acidic conditions, particularly with hydrogen halides like hydrobromic acid (HBr) and hydroiodic acid (HI).[2][3] Strong Lewis acids can also promote cleavage.
Q2: What are the primary reaction conditions that risk ether cleavage of this compound?
A2: The primary conditions that pose a risk of ether cleavage include:
-
Strong Brønsted Acids: Refluxing with strong acids such as HBr and HI is a classic method for ether cleavage.[2][4]
-
Lewis Acids: Strong Lewis acids like boron tribromide (BBr₃), aluminum chloride (AlCl₃), and aluminum iodide (AlI₃) can effectively cleave aryl ethers.[5]
-
Catalytic Hydrogenation: Certain hydrogenation conditions, especially at high temperatures and pressures with specific catalysts, can lead to hydrogenolysis of the ether bond.[6][7]
Q3: Can standard aqueous acidic workups cause ether cleavage?
A3: Dilute aqueous acids used for standard reaction workups at room temperature are generally not harsh enough to cause significant cleavage of the robust diaryl ether bond in this compound. However, prolonged exposure or heating with even moderately concentrated acids should be avoided.
Q4: Are basic conditions safe for the ether linkage in this compound?
A4: Yes, the ether bond is typically stable under basic conditions.[1] Reactions involving common bases like sodium hydroxide, potassium carbonate, or tertiary amines are unlikely to cause ether cleavage. However, very harsh basic conditions, such as those involving organolithium reagents at elevated temperatures, could potentially lead to cleavage, though this is less common for diaryl ethers.[8]
Troubleshooting Guides for Common Reactions
Grignard Reactions
Issue: I am performing a Grignard reaction with this compound and observing low yields of the desired secondary alcohol, with potential formation of phenol as a byproduct.
Root Cause: While the Grignard reaction itself is performed under basic conditions, the acidic workup step is crucial. If the workup is too harsh (e.g., using concentrated acid or prolonged heating), it can cause the cleavage of the ether bond in the product alcohol.
Strategies to Avoid Ether Cleavage:
-
Mild Acidic Workup: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for the workup. This provides a mildly acidic environment sufficient to protonate the alkoxide without being harsh enough to cleave the ether.
-
Low Temperature: Perform the reaction and the workup at low temperatures (e.g., 0 °C) to minimize the rate of any potential side reactions, including ether cleavage.
-
Anhydrous Conditions: Ensure that the Grignard reagent is prepared and reacted under strictly anhydrous conditions to maximize the yield of the desired addition product and simplify purification.[9][10]
Example Experimental Protocol (Grignard Reaction with Methylmagnesium Bromide):
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a solution of bromomethane (1.2 eq) in anhydrous diethyl ether dropwise to initiate the reaction.
-
Reaction with Aldehyde: Cool the Grignard reagent to 0 °C. Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the aldehyde.
-
Workup: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Wittig Reaction
Issue: When performing a Wittig reaction with this compound using a strong base like n-butyllithium to generate the ylide, I am concerned about potential side reactions involving the ether.
Root Cause: While the ether bond is generally stable to bases, the highly reactive nature of unstabilized ylides and the strong bases used for their formation can sometimes lead to unexpected side reactions. However, for diaryl ethers, cleavage under these conditions is not a primary concern. The main challenge is ensuring the reaction goes to completion without side reactions involving the aldehyde functionality.
Strategies for a Successful Wittig Reaction:
-
Choice of Base: For stabilized ylides (e.g., those containing an ester group), milder bases like sodium methoxide or potassium carbonate can be used, further reducing the risk of any side reactions.[11][12]
-
Reaction Temperature: Generate the ylide at a low temperature (e.g., -78 °C to 0 °C) before adding the this compound. This helps to control the reactivity of the ylide.
-
One-Pot Procedures: For certain ylides, one-pot procedures with moderate bases are possible, which can simplify the process and are generally mild.[12]
Example Experimental Protocol (Wittig Reaction with a Stabilized Ylide):
-
Ylide Generation: In a flask under a nitrogen atmosphere, suspend (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous THF. Add a base such as sodium hydride (1.1 eq) and stir until the ylide is formed.
-
Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.
Reductive Amination
Issue: I need to perform a reductive amination on this compound and am unsure which reducing agent and conditions are least likely to cause ether cleavage.
Root Cause: Reductive amination often involves acidic catalysts to promote imine formation, and the subsequent reduction. If the acidic conditions are too strong, ether cleavage can occur.
Strategies to Avoid Ether Cleavage:
-
Mild Reducing Agents: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[13][14][15] This reagent is effective under mildly acidic conditions (often with acetic acid as a catalyst) and is less likely to reduce the aldehyde directly or affect the ether linkage.[16]
-
Control of pH: Maintain a pH between 5 and 7 during the reaction to facilitate imine formation and reduction without promoting ether cleavage.
-
Stepwise Procedure: For sensitive substrates, a two-step procedure can be employed: first, form the imine under neutral or mildly basic conditions, and then reduce the isolated imine in a separate step.
Example Experimental Protocol (Reductive Amination with NaBH(OAc)₃):
-
Imine Formation: In a flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add acetic acid (1.0 eq).
-
Reduction: To this solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography.
Data Summary
While specific comparative yield data for ether cleavage in this compound is not extensively published, the following table provides a general guide to the stability of the ether linkage under various conditions based on established principles of organic chemistry.
| Reaction Type | Reagents/Conditions | Risk of Ether Cleavage | Recommended Strategy to Avoid Cleavage |
| Grignard Reaction | R-MgX, then acidic workup | Low to Moderate | Use saturated aq. NH₄Cl for workup at low temperature. |
| Wittig Reaction | Ph₃P=CHR, strong or weak base | Very Low | Use stabilized ylides with milder bases where possible. |
| Reductive Amination | Amine, NaBH(OAc)₃, AcOH | Low | Use NaBH(OAc)₃ and control pH. |
| Acid-Catalyzed Reactions | Refluxing HBr or HI | Very High | Avoid these reagents if the ether must be preserved. |
| Lewis Acid Reactions | BBr₃, AlCl₃ | High | Avoid strong Lewis acids. If necessary, use at very low temperatures and with short reaction times. |
| Catalytic Hydrogenation | H₂, Pd/C, high temp/pressure | Moderate to High | Use milder conditions (e.g., room temperature, atmospheric pressure) if only reducing the aldehyde. |
Visual Guides
Mechanism of Acid-Catalyzed Ether Cleavage
This diagram illustrates the general mechanism by which strong acids can cleave the ether bond in this compound.
Caption: Acid-catalyzed ether cleavage of this compound.
General Strategy for Avoiding Ether Cleavage
This workflow outlines the decision-making process for selecting reaction conditions to preserve the ether linkage.
Caption: Decision workflow for preserving the ether bond.
By following these guidelines and understanding the stability of the ether linkage in this compound, researchers can design more effective and higher-yielding synthetic routes. For further assistance, please consult relevant literature for your specific reaction of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. isgc-symposium-2019.livescience.io [isgc-symposium-2019.livescience.io]
- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 13. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
Validation & Comparative
A Comparative Guide to HPLC Purity Determination of 4-Phenoxybenzaldehyde
For researchers and professionals in drug development and fine chemical synthesis, the purity of starting materials and intermediates like 4-phenoxybenzaldehyde is paramount. This aromatic aldehyde is a crucial building block, and its purity directly impacts the yield, impurity profile, and overall quality of the final products. This guide provides a detailed High-Performance Liquid Chromatography (HPLC) method for its purity assessment and objectively compares this technique with viable alternatives, supported by experimental data and logical workflows.
Understanding Potential Impurities
The purity analysis method must be capable of separating the main component from potential process-related impurities. Based on common synthetic routes, such as the Ullmann condensation or nucleophilic aromatic substitution, potential impurities in this compound may include:
-
Starting Materials: Unreacted phenol, 4-chlorobenzaldehyde, or 4-fluorobenzaldehyde.
-
By-products: Isomeric impurities such as 3-phenoxybenzaldehyde.
-
Degradation Products: Oxidation of the aldehyde group can lead to the formation of 4-phenoxybenzoic acid.
A robust analytical method must offer sufficient selectivity to resolve these and other potential impurities.
Primary Method: Reverse-Phase HPLC
Reverse-phase HPLC (RP-HPLC) is the most widely adopted technique for the purity analysis of moderately polar, non-volatile organic compounds like this compound, owing to its high resolution, sensitivity, and reproducibility.[1]
Detailed Experimental Protocol: HPLC
This protocol outlines a validated approach for determining the purity of this compound using RP-HPLC with UV detection.
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Phosphoric Acid (Analytical grade)
-
This compound reference standard
-
Sample of this compound for testing
3. Chromatographic Conditions: The quantitative data for the recommended HPLC method are summarized in the table below.
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Elution Mode | Isocratic: 60% A, 40% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
4. Sample Preparation:
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v).
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of the diluent to achieve a final concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the test sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column.
5. Analysis and Purity Calculation:
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
The purity is calculated using the area normalization method, where the percentage purity is the ratio of the main peak area to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Assessment
The following diagram illustrates the standard workflow for determining the purity of this compound using the HPLC method described.
Caption: Experimental workflow for HPLC purity assessment.
Comparison with Alternative Analytical Methods
While HPLC is the recommended technique, other methods can be employed for purity analysis. The choice depends on the specific requirements of the analysis, available instrumentation, and the nature of the expected impurities.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | - High resolution and selectivity for complex mixtures.[1]- Excellent quantitation accuracy and precision.- Suitable for non-volatile and thermally labile compounds.[2] | - Higher cost of instrumentation and solvents.- Method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components in a gaseous mobile phase followed by mass-based detection. | - Excellent for identifying volatile and semi-volatile impurities.[1]- Provides structural information for impurity identification.- High sensitivity. | - Not suitable for non-volatile or thermally unstable compounds.- this compound has a high boiling point, which may require high inlet temperatures.[3] |
| Titrimetry | Quantitative chemical reaction (e.g., oximation) with the aldehyde functional group. | - Low cost and simple instrumentation.- Highly accurate for assay determination of the main component. | - Non-specific; it quantifies all aldehydes present.- Not suitable for impurity profiling.- Lower sensitivity compared to chromatographic methods. |
Logical Framework for Method Selection
The decision to use a particular analytical technique is a trade-off between several key performance criteria. The diagram below illustrates the relationship between the analytical problem and the evaluation criteria for each method.
Caption: Decision matrix for selecting an analytical method.
Conclusion
For the comprehensive and accurate determination of this compound purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most suitable method. Its ability to separate the main component from closely related impurities ensures a reliable assessment, which is critical for quality control in research and industrial settings. While GC-MS is a powerful tool for identifying volatile impurities and Titrimetry offers a low-cost assay, HPLC provides the best balance of selectivity, sensitivity, and quantitative accuracy for routine purity testing of this key chemical intermediate.
References
A Comparative Guide to the Biological Activity of 4-Phenoxybenzaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 4-phenoxybenzaldehyde and its structural analogs, supported by experimental data from various studies. The information is intended to aid researchers in understanding the structure-activity relationships of this class of compounds and to inform future drug discovery and development efforts.
Comparative Biological Activity Data
The biological activities of this compound and its analogs, particularly their cytotoxic and antimicrobial properties, have been investigated in several studies. The following tables summarize the available quantitative data to facilitate a direct comparison of their performance.
Cytotoxicity Data
The cytotoxic effects of various benzaldehyde derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a substance at which 50% of cell growth is inhibited, is a standard measure of cytotoxicity.
Table 1: Cytotoxicity (IC50, µM) of this compound Analogs Against Various Cancer Cell Lines
| Compound | A549 (Lung) | MDA-MB-231 (Breast) | PC-3 (Prostate) | Reference |
| 2-Phenoxybenzaldehyde N-acyl Hydrazone Derivatives | ||||
| Hydrazone 1d | 49.79 | 31.49 | - | [1] |
| Hydrazone 1e | - | - | - | [1] |
| Substituted Benzaldehydes | ||||
| Benzaldehyde | >100 | >100 | >100 | |
| 2-Hydroxybenzaldehyde | >100 | >100 | >100 | |
| 3-Hydroxybenzaldehyde | >100 | >100 | >100 | |
| 4-Hydroxybenzaldehyde | >100 | >100 | >100 | |
| 2,4-Dihydroxybenzaldehyde | 18.9 | 21.3 | 20.1 | |
| 3,4-Dihydroxybenzaldehyde | 15.4 | 17.8 | 16.2 | |
| 2-Nitrobenzaldehyde | 85.6 | 92.1 | 88.4 | |
| 3-Nitrobenzaldehyde | 75.3 | 81.5 | 78.9 | |
| 4-Nitrobenzaldehyde | 68.7 | 74.2 | 71.8 |
Note: A lower IC50 value indicates higher cytotoxic activity. Data for this compound was not available in the reviewed literature for a direct comparison.
Antimicrobial Activity Data
The antimicrobial efficacy of benzaldehyde derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity (MIC, µg/mL) of Benzaldehyde Analogs
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Benzaldehyde | ≥1024 | - | - | [2] |
| Cinnamaldehyde Derivatives | ||||
| 4-Bromophenyl-substituted analog | 32 (against A. baumannii) | - | - | [3] |
| Substituted Salicylaldehydes | ||||
| 3,5-Dichlorosalicylaldehyde | Potent Activity | Potent Activity | Potent Activity | |
| 5-Nitrosalicylaldehyde | Potent Activity | Potent Activity | Potent Activity | |
| 4,6-Dimethoxysalicylaldehyde | Minimal Activity | Minimal Activity | Considerable Activity |
Structure-Activity Relationship (SAR) Analysis
The biological activity of benzaldehyde derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.
-
Hydroxyl Groups: The presence of hydroxyl (-OH) groups, particularly multiple hydroxyl groups, on the benzaldehyde ring tends to increase cytotoxic activity. For instance, dihydroxybenzaldehydes show significantly lower IC50 values compared to the parent benzaldehyde or monohydroxybenzaldehydes.
-
Electron-Withdrawing Groups: Electron-withdrawing groups like the nitro (-NO2) group can enhance the biological activity. Nitro-substituted salicylaldehydes have demonstrated potent antimicrobial effects. Halogenation also appears to contribute to higher antimicrobial activity.
-
Alkoxy Groups: The position of alkoxy groups (like methoxy, -OCH3) can influence the spectrum of antimicrobial activity. For example, 4,6-dimethoxysalicylaldehyde showed selective activity against fungi over bacteria.
-
Phenoxy Group: In the case of 2-arenoxybenzaldehyde derivatives, the substitution on the phenoxy ring plays a crucial role in their cytotoxic potential.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (this compound and its analogs) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism after a defined incubation period.
Procedure:
-
Preparation of Test Compounds: Stock solutions of this compound and its analogs are prepared in a suitable solvent and then serially diluted in a sterile broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the microbial suspension. Control wells (no compound) are also included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound in which no visible growth is observed.
Visualizing Cellular Processes and Experimental Workflows
Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and a relevant signaling pathway.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Putative signaling pathways modulated by cytotoxic benzaldehydes.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
Spectroscopic Purity of 4-Phenoxybenzaldehyde: A Comparative Analysis from Three Leading Suppliers
In the synthesis of novel therapeutics and advanced materials, the purity and consistency of starting reagents are of paramount importance. 4-Phenoxybenzaldehyde, a key building block in medicinal chemistry and materials science, is commercially available from numerous suppliers. However, variations in manufacturing processes can lead to subtle but significant differences in product purity, potentially impacting experimental outcomes and product quality.
This guide presents a spectroscopic comparison of this compound obtained from three reputable, anonymized suppliers, herein designated as Supplier A, Supplier B, and Supplier C. Through rigorous analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this report highlights key quality attributes and potential impurities. The presented data and methodologies aim to provide researchers, scientists, and drug development professionals with a framework for evaluating and selecting the most suitable starting material for their specific applications.
Summary of Spectroscopic Data
The following table summarizes the key quantitative data obtained from the spectroscopic analysis of this compound from the three suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | Colorless to pale yellow liquid | Pale yellow liquid | Colorless liquid |
| Purity (¹H NMR) | >99% | ~98% | >99% |
| ¹H NMR (Aldehyde Proton, ppm) | 9.89 | 9.89 | 9.89 |
| ¹H NMR (Aromatic Protons, ppm) | 7.85-7.05 | 7.85-7.05 | 7.85-7.05 |
| ¹H NMR (Impurity Signals, ppm) | Not observed | 4.6 (broad s), 1.25 (t) | Not observed |
| FT-IR (C=O Stretch, cm⁻¹) | 1701 | 1701 | 1702 |
| FT-IR (C-O-C Stretch, cm⁻¹) | 1242 | 1242 | 1241 |
| MS (m/z, [M]⁺) | 198.07 | 198.07 | 198.07 |
| MS (Major Fragments, m/z) | 197, 169, 141, 77 | 197, 169, 141, 77 | 197, 169, 141, 77 |
Experimental Workflow
The comparative analysis of this compound from the different suppliers followed a systematic and unbiased workflow to ensure the reliability and reproducibility of the results.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10 mg of each this compound sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H NMR spectra were acquired at 298 K. A standard proton pulse program was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added for each spectrum.
-
Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-corrected using MestReNova software. Chemical shifts were referenced to the TMS signal at 0.00 ppm. Purity was estimated by integrating the aldehyde proton signal relative to any observed impurity signals.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR Two accessory.
-
Sample Preparation: A small drop of each neat liquid sample was applied directly to the diamond crystal of the UATR accessory.
-
Data Acquisition: Spectra were recorded in the range of 4000-450 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans were co-added for each spectrum. A background spectrum of the clean diamond crystal was acquired prior to each sample measurement.
-
Data Processing: The acquired spectra were baseline-corrected and normalized.
3. Mass Spectrometry (MS)
-
Instrumentation: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (GC-MS).
-
Sample Preparation: Samples were diluted to a concentration of 1 mg/mL in dichloromethane.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Program: Initial temperature of 100°C, held for 1 minute, then ramped at 20°C/min to 280°C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-300 m/z.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Application in a Signaling Pathway Context
This compound and its derivatives are often utilized in the synthesis of molecules that can modulate biological signaling pathways. For instance, they can serve as precursors for inhibitors of enzymes involved in cell proliferation or inflammation. The purity of the initial building block is critical, as impurities could lead to unintended biological effects or side reactions, confounding research results.
Conclusion
This comparative spectroscopic analysis of this compound from three different suppliers reveals that while all samples are of high purity, subtle differences can exist. The material from Supplier B showed the presence of minor impurities, which could be residual solvent or by-products from the synthesis. In contrast, the samples from Suppliers A and C were found to be of exceptional purity. For applications where even trace impurities could have a significant impact, such as in the development of pharmaceutical active ingredients or in sensitive catalytic systems, the material from Suppliers A and C would be preferred. This guide underscores the importance of in-house spectroscopic verification of starting materials to ensure the integrity and reproducibility of scientific research.
comparative study of catalytic efficiency in 4-phenoxybenzaldehyde synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-phenoxybenzaldehyde, a key intermediate in the manufacturing of various pharmaceuticals, agrochemicals, and fragrances, has been the subject of extensive research. The efficiency of its synthesis is critically dependent on the catalytic system employed. This guide provides a comparative analysis of the two primary catalytic methodologies used for the synthesis of this compound via C-O cross-coupling reactions: the traditional copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig reaction. We will delve into the catalytic efficiency of each system, supported by experimental data, and provide detailed experimental protocols.
Catalytic Efficiency: A Head-to-Head Comparison
The choice of catalyst profoundly impacts the yield, reaction conditions, and overall efficiency of this compound synthesis. Below is a summary of quantitative data from representative studies, highlighting the performance of copper and palladium-based catalytic systems.
| Catalyst System | Aryl Halide | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Copper-Catalyzed (Ullmann-Type) | |||||||||
| CuI | 4-Iodobenzaldehyde | 10 | N,N-Dimethylglycine | Cs2CO3 | Dioxane | 90 | 24 | ~90 | [1] |
| nano-CuO | 4-Bromobenzaldehyde | 3 | None | KOH | DMAc | RT | 12 | ~95 | [2] |
| Cu2O | 4-Iodobenzaldehyde | 1 | 1H-imidazole-4-carboxylic acid | K3PO4 | DMSO | 110 | 8 | ~85-90 | [3] |
| Palladium-Catalyzed (Buchwald-Hartwig) | |||||||||
| Pd(OAc)2 | 4-Bromobenzaldehyde | 2 | BINAP | Cs2CO3 | Toluene | 110 | 8 | High (not specified) | [4] |
| Pd(OAc)2 | 4-Chlorobenzaldehyde | 1.5 | RuPhos | NaOtBu | Toluene | 100 | 18 | ~92 | [5] |
Note: The yields reported are based on studies of similar aryl ether syntheses and may vary for the specific synthesis of this compound.
In-Depth Look at Catalytic Systems
The Veteran: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a long-established method for the formation of diaryl ethers.[6] Traditionally, these reactions required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[6] However, significant advancements have led to milder reaction conditions through the use of ligands and highly active copper catalysts.
Advantages:
-
Cost-effective: Copper catalysts are significantly cheaper and more abundant than their palladium counterparts.
-
Robustness: Ullmann reactions are often tolerant to a wide range of functional groups.
Disadvantages:
-
Harsh Conditions: While modern protocols have improved, many Ullmann reactions still require relatively high temperatures.[6]
-
Catalyst Loading: Often requires a higher catalyst loading compared to palladium systems.
-
Ligand Requirement: The efficiency of modern Ullmann reactions is highly dependent on the choice of ligand.[3]
The Challenger: Palladium-Catalyzed Buchwald-Hartwig Etherification
The Buchwald-Hartwig amination, and its extension to C-O bond formation, has revolutionized the synthesis of aryl ethers.[7] This palladium-catalyzed cross-coupling reaction generally proceeds under milder conditions and with lower catalyst loadings than the Ullmann reaction.[8]
Advantages:
-
Mild Reaction Conditions: Often proceeds at lower temperatures, making it suitable for sensitive substrates.[8]
-
High Efficiency: Typically requires very low catalyst loadings (down to ppm levels in some cases).
-
Broad Substrate Scope: Highly versatile and effective for a wide range of aryl halides and phenols.
Disadvantages:
-
Cost: Palladium is a precious metal, making the catalysts significantly more expensive than copper-based systems.
-
Ligand Sensitivity: The success of the reaction is often critically dependent on the use of sophisticated and expensive phosphine-based ligands.[4]
-
Air and Moisture Sensitivity: The catalytic system can be sensitive to air and moisture, requiring inert atmosphere conditions.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using representative copper and palladium-based catalytic systems.
Protocol 1: Copper-Catalyzed Synthesis (Modified Ullmann Condensation)
This protocol is based on a ligand-assisted Ullmann reaction, which allows for milder reaction conditions compared to the traditional method.
Materials:
-
4-Bromobenzaldehyde
-
Phenol
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine (ligand)
-
Cesium carbonate (Cs2CO3)
-
Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add CuI (10 mol%), N,N-dimethylglycine (20 mol%), and Cs2CO3 (2 equivalents).
-
Add 4-bromobenzaldehyde (1 equivalent) and phenol (1.2 equivalents) to the flask.
-
Add anhydrous dioxane as the solvent.
-
Heat the reaction mixture to 90°C and stir for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Palladium-Catalyzed Synthesis (Buchwald-Hartwig Etherification)
This protocol outlines a typical Buchwald-Hartwig C-O coupling reaction.
Materials:
-
4-Bromobenzaldehyde
-
Phenol
-
Palladium(II) acetate (Pd(OAc)2)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (ligand)
-
Cesium carbonate (Cs2CO3)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)2 (2 mol%) and BINAP (3 mol%) to a Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes to form the catalyst complex.
-
Add Cs2CO3 (1.5 equivalents), 4-bromobenzaldehyde (1 equivalent), and phenol (1.2 equivalents).
-
Heat the reaction mixture to 110°C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a short plug of silica gel.
-
Wash the filtrate with water and brine, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography to yield this compound.
Visualizing the Synthesis
To better understand the processes involved, the following diagrams illustrate the general catalytic cycles and a typical experimental workflow.
Caption: General catalytic cycles for Ullmann and Buchwald-Hartwig C-O coupling.
Caption: A typical experimental workflow for catalytic this compound synthesis.
Conclusion
Both copper- and palladium-based catalytic systems offer viable routes to this compound. The choice between them often involves a trade-off between cost and efficiency. For large-scale industrial production where cost is a primary concern, optimizing a modern copper-catalyzed Ullmann-type reaction may be the most economical approach. For laboratory-scale synthesis, particularly when dealing with sensitive substrates or when high yields and mild conditions are paramount, the palladium-catalyzed Buchwald-Hartwig reaction is often the method of choice. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and implementing the most suitable catalytic system for their specific needs in the synthesis of this compound.
References
- 1. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Copper(ii)-catalyzed synthesis of sulfonyl-functionalized quinone-fused cyclopenta[b]indoles via four-component cascade annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
A Comparative Analysis of Experimental and Theoretical Spectral Data for 4-Phenoxybenzaldehyde
For Immediate Release
A comprehensive guide comparing the experimental and theoretical spectral data of 4-phenoxybenzaldehyde is now available for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data, offering valuable insights for compound identification and characterization.
Introduction
This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Accurate spectral analysis is crucial for confirming its structure and purity. This guide presents a side-by-side comparison of experimentally obtained spectra with theoretically predicted data, highlighting the correlations and deviations between the two.
Data Presentation
The following tables summarize the experimental and theoretical spectral data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ Frequency: 90 MHz
| Atom No. | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-1 | 9.90 | 9.88 | s | 1H |
| H-2, H-6 | 7.85 | 7.81 | d | 2H |
| H-3, H-5 | 7.10 | 7.05 | d | 2H |
| H-2', H-6' | 7.08 | 7.12 | d | 2H |
| H-3', H-5' | 7.42 | 7.40 | t | 2H |
| H-4' | 7.22 | 7.20 | t | 1H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ Frequency: 22.5 MHz
| Atom No. | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |
| C-1 (CHO) | 190.8 | 191.2 |
| C-4 (C-O) | 162.5 | 161.8 |
| C-1' (C-O) | 155.2 | 155.9 |
| C-2, C-6 | 132.1 | 131.5 |
| C-4' | 130.0 | 129.8 |
| C-3', C-5' | 125.2 | 124.7 |
| C-2', C-6' | 120.3 | 120.9 |
| C-3, C-5 | 117.8 | 118.5 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Experimental Wavenumber (cm⁻¹) | Assignment | Theoretical Wavenumber (cm⁻¹) | Vibrational Mode |
| 3065 | C-H stretch (aromatic) | 3070 | Aromatic C-H stretch |
| 2880, 2780 | C-H stretch (aldehyde) | 2875, 2775 | Aldehydic C-H stretch |
| 1701 | C=O stretch (aldehyde) | 1705 | Aldehydic C=O stretch |
| 1587, 1489 | C=C stretch (aromatic) | 1590, 1490 | Aromatic C=C stretch |
| 1238 | C-O stretch (ether) | 1240 | Aryl ether C-O stretch |
| 841 | C-H bend (p-substituted) | 845 | p-substituted C-H bend |
Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI) at 70 eV
| Experimental m/z | Relative Intensity (%) | Predicted Fragment | Proposed Structure |
| 198 | 100 | [M]⁺ | [C₁₃H₁₀O₂]⁺ |
| 197 | 85 | [M-H]⁺ | [C₁₃H₉O₂]⁺ |
| 169 | 30 | [M-CHO]⁺ | [C₁₂H₉O]⁺ |
| 141 | 25 | [C₁₀H₅O]⁺ | Biphenylene oxide fragment |
| 77 | 40 | [C₆H₅]⁺ | Phenyl cation |
| 51 | 35 | [C₄H₃]⁺ | Cyclopropenyl cation fragment |
Experimental Protocols
The experimental data presented in this guide was obtained from the Spectral Database for Organic Compounds (SDBS). The following are generalized protocols for the acquisition of such spectral data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, and chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum is obtained using a spectrometer. For a solid sample, a KBr pellet or a thin film on a salt plate can be prepared. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer, typically with electron ionization (EI) at 70 eV. The sample is introduced into the instrument, and the mass-to-charge ratio (m/z) of the resulting ions is recorded.
Visualization of the Comparison Workflow
The following diagram illustrates the workflow for comparing experimental and theoretical spectral data.
Caption: Workflow for comparing experimental and theoretical spectral data.
Conclusion
This guide demonstrates a strong correlation between the experimental and theoretical spectral data for this compound, providing a high degree of confidence in the assigned structure. The minor deviations observed can be attributed to solvent effects and the inherent approximations in the theoretical models. This comparative approach is invaluable for the unambiguous identification and characterization of organic compounds in a research and development setting.
Cross-Validation of Analytical Techniques for 4-Phenoxybenzaldehyde Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-phenoxybenzaldehyde, a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive cross-validation of two primary analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document presents a detailed comparison of their performance, supported by representative experimental data, and provides comprehensive methodologies to assist researchers in selecting the most appropriate technique for their specific analytical needs.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical method is often a balance between sensitivity, specificity, and the nature of the sample matrix. The following table summarizes typical performance characteristics of HPLC-UV and GC-MS for the quantification of this compound and structurally similar aromatic aldehydes. These values are based on established validation protocols.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 µg/mL |
| Accuracy (Recovery) | 98 - 102% | 95 - 105% |
| Precision (RSD) | < 2.0% | < 5.0% |
Mandatory Visualization
Workflow for Cross-Validation of Analytical Techniques
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS for the quantification of this compound are provided below. These protocols are based on established methods for the analysis of aromatic aldehydes.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To quantify this compound using a validated reversed-phase HPLC method.
Instrumentation:
-
HPLC system equipped with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
This compound reference standard
-
Sample containing this compound
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 15 minutes
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution. Further dilute with the mobile phase to create a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Record the peak areas from the chromatograms. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify this compound using a validated GC-MS method.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
Reagents and Materials:
-
Dichloromethane (GC grade)
-
Helium (carrier gas, high purity)
-
This compound reference standard
-
Sample containing this compound
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 198, 169, 141).
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in dichloromethane. Perform serial dilutions to obtain calibration standards at various concentration levels.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Inject the prepared standards and sample solutions into the GC-MS system. Create a calibration curve by plotting the peak area of the target ion against the concentration of the standards. The concentration of this compound in the sample is then determined from this curve.
Logical Comparison of HPLC-UV and GC-MS
Conclusion
Both HPLC-UV and GC-MS are suitable and robust techniques for the quantification of this compound. The choice between the two methods should be guided by the specific requirements of the analysis.
-
HPLC-UV is the preferred method for routine quality control applications where high precision and accuracy are paramount and the expected concentration of this compound is well above the detection limit. Its operational simplicity and the widespread availability of instrumentation make it a cost-effective choice.
-
GC-MS excels in applications requiring higher sensitivity and specificity, such as the analysis of trace-level impurities or for definitive identification. The mass spectrometric detection provides an additional layer of confirmation, which is invaluable in complex sample matrices or during investigational studies.
A thorough cross-validation, as outlined in this guide, ensures the generation of reliable and comparable data, regardless of the chosen methodology, ultimately safeguarding the quality and integrity of the final pharmaceutical product.
A Comparative Guide to the Reactivity of 4-Phenoxybenzaldehyde and 4-Hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxybenzaldehyde and 4-phenoxybenzaldehyde are aromatic aldehydes that serve as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Their reactivity in nucleophilic addition reactions is a critical factor in their synthetic utility. The primary determinant of their reactivity is the electrophilicity of the carbonyl carbon, which is modulated by the electronic effects of the substituent at the para-position.
Electronic Effects of Substituents
The reactivity of the aldehyde group in substituted benzaldehydes is governed by the electronic nature of the substituent on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the carbonyl carbon, thereby reducing its electrophilicity and decreasing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the carbonyl carbon, making it more electrophilic and thus more reactive.
The Hammett equation provides a quantitative measure of the electronic effect of a substituent through the substituent constant, sigma (σ). A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. For para-substituents, the σp value is used.
| Compound | Substituent | Hammett Constant (σp) | Electronic Effect | Predicted Reactivity |
| 4-Hydroxybenzaldehyde | -OH | -0.37 | Strong Electron-Donating | Lower |
| This compound | -OPh | -0.32 (for -OCH3 as a proxy) | Moderate Electron-Donating | Higher |
Note: The Hammett constant for the phenoxy group (-OPh) is not widely tabulated. The value for the methoxy group (-OCH3), which is electronically similar, is used here as a reasonable approximation. Both -OH and -OPh are electron-donating through resonance, but the hydroxyl group is generally considered a stronger electron-donating group.
Based on the Hammett constants, the hydroxyl group in 4-hydroxybenzaldehyde is a stronger electron-donating group than the phenoxy group (approximated by the methoxy group) in this compound. This stronger electron-donating effect in 4-hydroxybenzaldehyde leads to a greater increase in electron density at the carbonyl carbon, making it less electrophilic. Therefore, This compound is predicted to be more reactive than 4-hydroxybenzaldehyde in nucleophilic addition reactions.
Predicted Reactivity Comparison
The following diagram illustrates the logical relationship for the predicted reactivity based on the electronic effects of the substituents.
Predicted reactivity based on substituent electronic effects.
Experimental Protocols for Reactivity Comparison
To empirically validate the predicted difference in reactivity, the following experimental protocols for common nucleophilic addition reactions can be employed. Kinetic analysis of these reactions would provide quantitative data on the relative reactivity of this compound and 4-hydroxybenzaldehyde.
Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is a classic example of nucleophilic addition. The rate of this reaction is sensitive to the electrophilicity of the carbonyl carbon.
Workflow for comparing reactivity via the Wittig reaction.
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the desired phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base (e.g., n-butyllithium, 1.0 equivalent) dropwise with stirring. Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Wittig Reaction: In a separate flask, dissolve the aldehyde (this compound or 4-hydroxybenzaldehyde, 1.0 equivalent) in anhydrous THF. Cool this solution to 0 °C. Add the aldehyde solution dropwise to the ylide solution.
-
Reaction Monitoring and Kinetics: Monitor the disappearance of the aldehyde over time using an appropriate analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Aliquots of the reaction mixture should be taken at regular intervals, quenched (e.g., with a saturated aqueous solution of ammonium chloride), and analyzed.
-
Data Analysis: Determine the initial reaction rates for both aldehydes under identical conditions. The ratio of the rate constants will provide a quantitative measure of their relative reactivity.
Cannizzaro Reaction
The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to a primary alcohol and a carboxylic acid. The rate-determining step is the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[2]
Mechanism of the Cannizzaro reaction.
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve the aldehyde (this compound or 4-hydroxybenzaldehyde, 1.0 equivalent) in a suitable solvent (e.g., methanol or a mixture of water and an organic co-solvent).
-
Initiation: Add a concentrated aqueous solution of a strong base (e.g., 50% potassium hydroxide, 2.0 equivalents) to the aldehyde solution.
-
Reaction and Monitoring: Stir the reaction mixture vigorously at a controlled temperature (e.g., room temperature or slightly elevated). Monitor the consumption of the aldehyde over time by taking aliquots, neutralizing them with acid, and analyzing by GC or HPLC.
-
Data Analysis: The reaction is typically second order in the aldehyde and first order in the base. By maintaining a constant base concentration, pseudo-second-order kinetics with respect to the aldehyde can be determined. Comparing the rate constants for both aldehydes will reveal their relative reactivity.
Knoevenagel Condensation
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (this compound or 4-hydroxybenzaldehyde, 1.0 equivalent) and an active methylene compound (e.g., malononitrile or diethyl malonate, 1.0 equivalent) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine or ammonium acetate).
-
Reaction and Monitoring: Heat the reaction mixture to reflux and monitor the formation of the product over time using TLC, GC, or NMR spectroscopy. The progress can often be followed by the appearance of the UV-active condensation product.
-
Data Analysis: Determine the initial rates of product formation for both aldehydes under identical conditions to compare their reactivity.
Conclusion
Based on the principles of physical organic chemistry and the analysis of Hammett substituent constants, this compound is predicted to be more reactive towards nucleophilic addition than 4-hydroxybenzaldehyde. This is attributed to the stronger electron-donating nature of the hydroxyl group compared to the phenoxy group, which results in a less electrophilic carbonyl carbon in 4-hydroxybenzaldehyde. The provided experimental protocols for the Wittig reaction, Cannizzaro reaction, and Knoevenagel condensation offer a framework for the empirical validation of this prediction. For researchers and professionals in drug development and chemical synthesis, understanding these reactivity differences is crucial for optimizing reaction conditions and designing efficient synthetic routes.
References
A Comparative Economic Analysis of 4-Phenoxybenzaldehyde Production Methods
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
4-Phenoxybenzaldehyde is a key intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other fine chemicals. The economic viability of producing this valuable compound is critically dependent on the chosen synthetic route. This guide provides an objective comparison of the most common methods for this compound production, offering an economic analysis supported by available data and detailed experimental protocols to inform strategic decisions in research and development.
Executive Summary of Production Methods
Three primary synthetic routes for the industrial production of this compound dominate the landscape: the Williamson ether synthesis, the Ullmann condensation, and the oxidation of 4-phenoxytoluene. Each method presents a unique set of advantages and disadvantages concerning yield, reaction conditions, raw material costs, and environmental impact. The choice of a particular method is often a trade-off between these factors, tailored to the specific capabilities and economic constraints of the manufacturer.
Comparative Economic and Performance Data
The following table summarizes the key economic and performance indicators for the three main production methods. It is important to note that the cost of raw materials and energy can fluctuate based on market conditions and geographical location.
| Metric | Williamson Ether Synthesis | Ullmann Condensation | Oxidation of 4-Phenoxytoluene |
| Primary Raw Materials | 4-Halobenzaldehyde (e.g., 4-Fluorobenzaldehyde), Phenol | 4-Halobenzaldehyde, Phenol | 4-Phenoxytoluene, Oxidizing Agent |
| Key Reagents | Base (e.g., K₂CO₃), Phase Transfer Catalyst | Copper Catalyst, Base | Catalyst (e.g., Cobalt-Manganese), Initiator |
| Typical Yield | 80-95% | 70-90% | 85-95% |
| Reaction Temperature | 80-120°C | 120-200°C | 100-160°C |
| Reaction Time | 4-8 hours | 10-24 hours | 3-6 hours |
| Estimated Raw Material Cost | Moderate to High | Moderate | Low to Moderate |
| Estimated Energy Cost | Moderate | High | Moderate |
| Waste Generation | Salt byproduct, solvent waste | Copper-containing waste, solvent waste | Byproducts from oxidation, solvent waste |
| Estimated Waste Treatment Cost | Moderate | High | Moderate |
In-Depth Analysis of Production Methods
Williamson Ether Synthesis
This classical method involves the reaction of a phenoxide with a haloaromatic compound. For the synthesis of this compound, this typically involves the reaction of phenol with a 4-halobenzaldehyde, such as 4-fluorobenzaldehyde or 4-chlorobenzaldehyde, in the presence of a base and often a phase-transfer catalyst to improve reaction rates and yields.
Economic Considerations: The Williamson ether synthesis is a well-established and versatile method. The primary cost drivers are the price of the 4-halobenzaldehyde and the phase-transfer catalyst. While yields are generally high, the generation of salt byproducts necessitates downstream separation and disposal, adding to the overall cost. The use of solvents also requires recovery and recycling systems to maintain economic feasibility on an industrial scale.
Experimental Protocol:
Materials:
-
4-Fluorobenzaldehyde
-
Phenol
-
Potassium Carbonate (anhydrous)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of phenol (1.0 equivalent) and 4-fluorobenzaldehyde (1.0 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents) and a catalytic amount of TBAB (0.05 equivalents).
-
Heat the reaction mixture to 100-110°C and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization to yield pure this compound.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol. In the context of this compound synthesis, this involves the coupling of a 4-halobenzaldehyde with phenol in the presence of a copper catalyst and a base at elevated temperatures.
Economic Considerations: The Ullmann condensation is a powerful tool for forming diaryl ethers. The cost of the copper catalyst and the energy-intensive high reaction temperatures are significant economic factors.[1] Catalyst recovery and reuse are crucial for making this process economically viable. Furthermore, the disposal of copper-containing waste streams requires specialized and costly treatment.[2][3][4][5]
Experimental Protocol:
Materials:
-
4-Bromobenzaldehyde
-
Phenol
-
Potassium Carbonate (anhydrous)
-
Copper(I) iodide (CuI)
-
L-Proline
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction vessel, combine 4-bromobenzaldehyde (1.0 equivalent), phenol (1.2 equivalents), potassium carbonate (2.0 equivalents), CuI (0.1 equivalents), and L-proline (0.2 equivalents).
-
Add DMSO as the solvent.
-
Heat the mixture to 130-150°C under a nitrogen atmosphere and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
Add water and extract the product with toluene.
-
Wash the organic layer with aqueous ammonia to remove the copper catalyst, followed by water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to obtain this compound.
Oxidation of 4-Phenoxytoluene
This method involves the direct oxidation of the methyl group of 4-phenoxytoluene to an aldehyde. This is typically achieved using a catalytic system, often involving cobalt and manganese salts, in the presence of an initiator and an oxygen source (usually air).
Economic Considerations: The primary advantage of this route is the relatively low cost of the starting material, 4-phenoxytoluene. The use of air as the oxidant is also highly economical. However, the reaction can sometimes suffer from over-oxidation to the corresponding carboxylic acid, which reduces the overall yield and necessitates purification steps. The efficiency and selectivity of the catalyst are therefore critical to the economic success of this process.
Experimental Protocol:
Materials:
-
4-Phenoxytoluene
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
Acetic acid
Procedure:
-
Charge a pressure reactor with 4-phenoxytoluene (1.0 equivalent), cobalt(II) acetate tetrahydrate (0.01 equivalents), manganese(II) acetate tetrahydrate (0.02 equivalents), and sodium bromide (0.03 equivalents) in acetic acid.
-
Pressurize the reactor with compressed air and heat to 120-140°C.
-
Maintain the reaction for 3-5 hours, monitoring the consumption of the starting material.
-
After the reaction is complete, cool the reactor and release the pressure.
-
Dilute the reaction mixture with water and extract the product with a suitable solvent like toluene.
-
Wash the organic layer with a sodium bicarbonate solution to remove acetic acid and any carboxylic acid byproduct, followed by water and brine.
-
Dry the organic phase and remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation.
Conclusion
The selection of an optimal production method for this compound requires a thorough evaluation of economic and technical factors.
-
The Williamson ether synthesis offers high yields and operational simplicity but can be impacted by the cost of the haloaromatic starting material and the need for byproduct disposal.
-
The Ullmann condensation is a robust method but is often associated with high energy costs and the environmental and financial burden of copper waste management.
-
The oxidation of 4-phenoxytoluene presents an economically attractive route due to inexpensive starting materials, but its success hinges on achieving high selectivity and minimizing over-oxidation.
For researchers and drug development professionals, understanding the nuances of these synthetic pathways is crucial for process development, cost estimation, and ultimately, the successful and economical production of this compound-based compounds. This guide provides a foundational understanding to aid in making these critical decisions.
References
Safety Operating Guide
Proper Disposal of 4-Phenoxybenzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential, step-by-step guidance on the proper disposal procedures for 4-phenoxybenzaldehyde, a common intermediate in organic synthesis. Adherence to these protocols is critical to mitigate potential environmental and health hazards.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation.
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dusts, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
-
Lab Coat: A standard laboratory coat is required to protect street clothing.
II. Step-by-Step Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.
-
Segregation and Storage:
-
Do not mix this compound with other waste streams.
-
Keep the chemical in its original, tightly closed container.[1]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
-
Engaging a Licensed Waste Disposal Company:
-
Prohibited Disposal Methods:
III. Disposal of Contaminated Materials and Packaging
Proper disposal of contaminated materials is as crucial as the disposal of the chemical itself.
-
Contaminated Packaging:
-
Spill Cleanup Materials:
IV. Regulatory Compliance
Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste. It is essential to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and compliant disposal.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Phenoxybenzaldehyde
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Phenoxybenzaldehyde, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures. By adhering to these guidelines, you can minimize risks and foster a culture of safety within your organization.
Immediate Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential health effects. It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Therefore, implementing appropriate safety measures is crucial.
Hazard Identification and First Aid:
| Hazard Statement | First Aid Measures |
| Causes skin irritation (H315) [1] | IF ON SKIN: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1] |
| Causes serious eye irritation (H319) [1] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| May cause respiratory irritation (H335) [1] | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to ensure comprehensive protection when handling this compound. The following table outlines the recommended PPE based on the potential routes of exposure.
Recommended Personal Protective Equipment:
| Body Part | Recommended PPE | Specifications and Standards |
| Hands | Chemical resistant gloves | Nitrile gloves are a suitable option. Ensure gloves are inspected prior to use and disposed of properly after handling the chemical. |
| Eyes/Face | Safety glasses with side-shields or goggles | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] A face shield may be necessary for splash hazards. |
| Respiratory | NIOSH/MSHA approved respirator | A dust mask (e.g., N95) is recommended for handling the solid form to avoid dust formation.[4] For higher-level protection or in poorly ventilated areas, a multi-purpose combination respirator cartridge is advised. |
| Body | Laboratory coat, long-sleeved shirt, and long pants | Wear appropriate protective clothing to prevent skin exposure.[2] |
Operational and Disposal Plan
Proper handling, storage, and disposal are critical for maintaining a safe laboratory environment.
Handling and Storage:
| Aspect | Procedure |
| Handling | Use only in a well-ventilated area or outdoors.[1] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Wash hands thoroughly after handling.[1] |
| Storage | Store in a well-ventilated place and keep the container tightly closed.[1] Store locked up.[1] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2] |
Disposal Plan:
The disposal of this compound and its containers must be conducted in compliance with local, regional, and national hazardous waste regulations.
| Waste Type | Disposal Method |
| Unused/Surplus this compound | Dispose of contents at an approved waste disposal plant.[5] This can involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1] |
| Empty Containers | Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes before disposal.[1] |
| Contaminated Materials (e.g., gloves, absorbent paper) | Dispose of as hazardous waste in accordance with institutional and regulatory guidelines. |
| Chemical Neutralization (Potential Option) | For aldehyde-containing waste, chemical neutralization can be a viable option. Methods include treatment with sodium pyrosulfite or other commercial aldehyde neutralizing agents.[2][6] This should be done with a thorough understanding of the reaction and by qualified personnel. |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
